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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Guide: Fmoc-L-2-methyl-4-fluorophenylalanine

Topic: Physicochemical properties of Fmoc-L-2-methyl-4-fluorophenylalanine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary Fm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of Fmoc-L-2-methyl-4-fluorophenylalanine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

Fmoc-L-2-methyl-4-fluorophenylalanine (CAS 1217700-70-3) is a highly specialized non-canonical amino acid (NCAA) utilized in modern peptide drug discovery.[1][2] By combining ortho-methylation (steric constraint) with para-fluorination (metabolic blocking), this building block offers a dual mechanism to enhance the pharmacokinetic profile of therapeutic peptides.[1] This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and application strategies in Solid-Phase Peptide Synthesis (SPPS).[1]

Chemical Identity & Structural Analysis[1][3]

Precise nomenclature is critical for this compound to distinguish it from its isomers (e.g.,


-methyl variants), which have vastly different coupling kinetics and conformational effects.[1]
Parameter Technical Specification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid
Common Name Fmoc-L-2-methyl-4-fluorophenylalanine
Synonyms Fmoc-L-Phe(2-Me,4-F)-OH; Fmoc-2-Me-4-F-Phe-OH
CAS Number 1217700-70-3
Molecular Formula C

H

FNO

Molecular Weight 419.45 g/mol
Chirality L-isomer (S-configuration at

-carbon)
Appearance White to off-white crystalline powder
Structural Deconstruction

The compound features three distinct functional zones:

  • N-Terminus Protection: The Fmoc group ensures compatibility with standard base-labile SPPS protocols.[1]

  • Ortho-Methyl Group (2-position): Introduces significant steric bulk near the peptide backbone, restricting

    
     and 
    
    
    
    side-chain torsion angles.[1] This forces the peptide into specific conformations (often favoring turns or helices) and shields the backbone amide from proteolytic cleavage.[1]
  • Para-Fluoro Group (4-position): An electron-withdrawing substituent that blocks the primary site of Phase I metabolism (cytochrome P450-mediated hydroxylation) while modulating the quadrupole moment of the aromatic ring to enhance receptor binding via

    
    -
    
    
    
    interactions.[1]

Physicochemical Properties[1][3][4][5][6]

Solubility Profile

Solubility is the primary determinant for SPPS efficiency. Due to the hydrophobic nature of the fluorenyl group and the substituted phenyl ring, this amino acid exhibits low water solubility but excellent solubility in polar aprotic solvents.

Solvent Solubility Rating Relevance
DMF (N,N-Dimethylformamide) High (>0.5 M)Standard solvent for coupling reactions.[1]
NMP (N-Methyl-2-pyrrolidone) High (>0.5 M)Preferred for difficult sequences or aggregation-prone peptides.[1]
DCM (Dichloromethane) ModerateUsed for resin swelling; may require DMF co-solvent.[1]
Water InsolubleRequires organic co-solvent for purification/lyophilization.[1]
Electronic & Steric Parameters[1]
  • Hammett Constant (

    
     for F):  0.06 (Inductive withdrawal, Resonance donation).[1] The fluorine atom pulls electron density, lowering the pKa of the phenol if it were present, but here it primarily deactivates the ring against electrophilic attack.
    
  • Lipophilicity (LogP): The addition of a methyl group (+0.5 log units) and a fluorine atom (+0.14 log units) makes this derivative significantly more lipophilic than native Phenylalanine.[1] This increases the retention time on Reverse-Phase HPLC (RP-HPLC).[1]

Stability[1][6][7]
  • Solid State: Stable for >2 years at 2-8°C when protected from light and moisture.[1]

  • Solution State: Stable in neutral DMF/NMP for >24 hours.

  • Fmoc Stability: The Fmoc group is sensitive to secondary amines (piperidine) and mild bases.[1] Avoid exposure to basic vapors during storage.[1]

Application in Peptide Synthesis (SPPS)

The 2-methyl substituent creates steric hindrance that significantly impacts coupling kinetics.[1] Standard protocols often fail, leading to deletion sequences.[1]

Steric Hindrance Management

The methyl group at the ortho position clashes with the incoming amino group of the resin-bound peptide.

  • Coupling Reagents: Use high-efficiency reagents like HATU or COMU .[1] Carbodiimides (DIC/Oxyma) may be too slow.[1]

  • Reaction Time: Extend coupling times to 2–4 hours (vs. standard 45 mins).

  • Double Coupling: Mandatory.[1] Perform two coupling cycles to ensure >99% conversion.

Racemization Risk

The electron-withdrawing fluorine slightly increases the acidity of the


-proton, theoretically increasing racemization risk during activation.[1] However, the Fmoc group (carbamate) generally suppresses oxazolone formation.[1]
  • Mitigation: Use HOAt or Oxyma Pure as additives to suppress racemization.[1] Avoid high base concentrations (keep DIPEA/NMM equivalents strictly controlled, e.g., 2.0 eq relative to AA).[1]

Experimental Protocols

Protocol A: Solubility & Quality Check (Self-Validating)

Before committing valuable resin, validate the building block quality.[1]

  • Weighing: Weigh 42 mg of Fmoc-L-2-methyl-4-fluorophenylalanine (approx. 100 µmol).

  • Dissolution: Add 200 µL of synthesis-grade DMF.

  • Observation: Vortex for 30 seconds. The solution must be crystal clear .

    • Validation: If turbidity persists, sonicate for 1 minute.[1] If still turbid, check water content of DMF or filter before use (precipitate may be Fmoc-polymer byproducts).[1]

  • Purity Check (Optional): Inject 5 µL of the solution onto a C18 HPLC column (Gradient: 5-95% ACN in 0.1% TFA). Target purity >98%.

Protocol B: High-Efficiency Coupling (The "Turbo" Method)

Designed for sterically hindered amino acids.[1]

  • Resin Prep: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Deprotect Fmoc (20% Piperidine/DMF).[1] Wash 5x DMF.

  • Activation Cocktail:

    • AA: 4.0 equivalents (relative to resin loading).[1]

    • HATU: 3.9 equivalents.[1]

    • HOAt: 4.0 equivalents (Crucial for steric hindrance).[1]

    • DIEA: 8.0 equivalents.[1]

  • Mixing: Dissolve AA, HATU, and HOAt in minimal DMF. Add DIEA immediately before adding to resin.[1]

  • Reaction: Shake/Agitate for 2 hours at room temperature.

  • Re-Coupling: Drain, wash 3x DMF, and repeat steps 2-4 with fresh reagents.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Visualization of Properties & Workflow[1][4][8]

Diagram 1: Structural & Functional Analysis

This diagram maps the chemical moieties to their specific impact on drug design and synthesis.

ChemicalStructure Compound Fmoc-L-2-Me-4-F-Phe Fmoc Fmoc Group (N-Terminus) Compound->Fmoc Linker Alpha-Carbon (Chiral Center) Compound->Linker Base Labile Protection Base Labile Protection Fmoc->Base Labile Protection Ring Phenyl Ring (Scaffold) Linker->Ring OrthoMe 2-Methyl (Ortho) STERIC LOCK Ring->OrthoMe Pos 2 ParaF 4-Fluoro (Para) METABOLIC SHIELD Ring->ParaF Pos 4 Restricts Chi1/Chi2 Angles Restricts Chi1/Chi2 Angles OrthoMe->Restricts Chi1/Chi2 Angles Protects Amide Bond Protects Amide Bond OrthoMe->Protects Amide Bond Blocks P450 Oxidation Blocks P450 Oxidation ParaF->Blocks P450 Oxidation Modulates Lipophilicity Modulates Lipophilicity ParaF->Modulates Lipophilicity

Caption: Functional decomposition of Fmoc-L-2-methyl-4-fluorophenylalanine, highlighting the specific roles of the ortho-methyl and para-fluoro substituents in medicinal chemistry.[1][3][4]

Diagram 2: Steric Hindrance Coupling Workflow

A logic flow for handling the specific challenges of the 2-methyl substitution.

SPPS_Workflow Start Start Coupling Cycle CheckSteric Is AA 2-Methyl Substituted? Start->CheckSteric Standard Standard Protocol (HBTU/DIEA, 45 min) CheckSteric->Standard No Advanced Hindered Protocol (HATU/HOAt, 2x 2hr) CheckSteric->Advanced Yes (Critical) QC_Kaiser Kaiser Test / Chloranil Test Standard->QC_Kaiser DoubleCouple Perform Double Coupling Advanced->DoubleCouple DoubleCouple->QC_Kaiser Success Proceed to Deprotection QC_Kaiser->Success Blue (Negative) Fail Third Coupling / Cap QC_Kaiser->Fail Color (Positive)

Caption: Decision matrix for SPPS coupling. The 2-methyl group necessitates the "Hindered Protocol" to avoid deletion sequences.

References

  • Amatek Scientific. (n.d.).[1] N-Fmoc-2-methyl-4-fluoro-L-phenylalanine Catalog Entry. Retrieved from [Link]

  • Beilstein J. Org.[1][5] Chem. (2020).[1][6] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • RSC Advances. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. Retrieved from [Link]

Sources

Exploratory

Role of 2-methyl substitution in Fmoc-phenylalanine derivatives

Executive Summary: The Ortho-Methyl Advantage In the rational design of peptide therapeutics, the introduction of non-proteinogenic amino acids is a pivotal strategy to overcome the pharmacokinetic limitations of native...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Methyl Advantage

In the rational design of peptide therapeutics, the introduction of non-proteinogenic amino acids is a pivotal strategy to overcome the pharmacokinetic limitations of native sequences. Among these, Fmoc-2-methyl-phenylalanine (Fmoc-Phe(2-Me)-OH) —specifically the ortho-substituted derivative—occupies a critical niche.

Unlike


-methyl substitutions (which restrict backbone 

torsion angles), the 2-methyl (ortho) substitution on the phenyl ring primarily restricts the side-chain

and

rotameric space via steric clash with the peptide backbone. This guide details the mechanistic rationale, synthesis protocols, and troubleshooting frameworks for integrating this sterically demanding building block into solid-phase peptide synthesis (SPPS) workflows.

Nomenclature & Structural Disambiguation

CRITICAL NOTE: In peptide chemistry, "2-methyl" nomenclature can be ambiguous. It is imperative to distinguish between backbone modification and side-chain modification to prevent costly synthetic errors.

Common NameAbbreviationIUPAC DescriptionStructural Impact
2-Methyl-Phenylalanine Phe(2-Me) (S)-2-amino-3-(2-methylphenyl)propanoic acidSide-Chain Constraint: Restricts aromatic ring rotation; induces specific rotamers.

-Methyl-Phenylalanine

-Me-Phe
(S)-2-amino-2-methyl-3-phenylpropanoic acidBackbone Constraint: Restricts

angles; induces helical/turn structures (Aib-like).

This guide focuses exclusively on Phe(2-Me) (Ring Substitution).

Mechanistic Rationale: Why Use Phe(2-Me)?

Conformational Restriction (The "Lock" Effect)

The methyl group at the ortho position of the phenyl ring introduces significant steric bulk. This creates a barrier to rotation around the


 bond (

).
  • Result: The aromatic ring is forced into a specific orientation relative to the peptide backbone.

  • Application: If a receptor pocket requires a specific "edge-to-face" or "stacked" interaction, Phe(2-Me) can pre-organize the peptide into the bioactive conformation, reducing the entropic penalty of binding.

Proteolytic Stability

The 2-methyl group provides a "steric shield" against chymotrypsin-like proteases, which typically cleave at the C-terminal side of aromatic residues. The bulk hinders the enzyme's catalytic triad from accessing the scissile bond.

Decision Framework

Use the following logic flow to determine if Phe(2-Me) is the correct modification for your lead compound.

DecisionTree Start Objective: Modify Phenylalanine Q1 Is the goal Backbone Rigidity or Side-Chain Orientation? Start->Q1 Backbone Use alpha-Me-Phe (Helical/Turn induction) Q1->Backbone Backbone SideChain Is the goal Proteolytic Stability or Receptor Selectivity? Q1->SideChain Side-Chain Stability Use Phe(2-Me) (Steric Shielding) SideChain->Stability Selectivity Scan positions: 2-Me, 3-Me, 4-Me SideChain->Selectivity Scan Phe(2-Me) restricts Chi1/Chi2 (Rotamer Lock) Selectivity->Scan Ortho-substitution

Figure 1: Decision matrix for selecting methylated phenylalanine derivatives in SAR studies.

Synthesis Protocol: Overcoming Steric Hindrance

Coupling Fmoc-Phe(2-Me)-OH is more challenging than native Phe due to the steric bulk near the activation center. Standard HBTU/DIPEA protocols often result in deletion sequences.

The "Turbo-Coupling" Protocol

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for superior activation kinetics, combined with double coupling to ensure completion.

Reagents Required:

  • Fmoc-Phe(2-Me)-OH[1]

  • HATU (Activator)

  • HOAt (Additive - optional but recommended for difficult sequences)

  • DIPEA (Base) or TMP (2,4,6-Trimethylpyridine - for reduced racemization risk)

  • DMF (Solvent)[2]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

    • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is risky; in-situ is preferred):

    • Dissolve 4.0 eq Fmoc-Phe(2-Me)-OH and 3.9 eq HATU in minimal DMF.

    • Add 8.0 eq DIPEA immediately before adding to resin.

    • Note: For Cys/His containing peptides, use Collidine (TMP) instead of DIPEA to minimize racemization.

  • Coupling Cycle 1:

    • Add mixture to resin.[2]

    • Agitate for 60 minutes at Room Temperature.

    • Drain and wash DMF (3x).

  • Coupling Cycle 2 (Mandatory):

    • Repeat the activation and addition steps with fresh reagents.

    • Agitate for 60 minutes .

    • Drain and wash DMF (5x).

  • Validation (Chloranil Test):

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Phe is primary, Chloranil is reliable for checking the previous step if it was Proline, otherwise Kaiser is fine).

    • Result: If beads are colorless -> Complete.[2] If blue -> Triple couple or cap.

Optimized SPPS Cycle Diagram

SPPS_Cycle Resin Fmoc-AA-Resin Deprotect 20% Piperidine (Fmoc Removal) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple1 Coupling 1 60 min Wash1->Couple1 Activate Activation: Fmoc-Phe(2-Me)-OH (4eq) HATU (3.9eq) + DIPEA (8eq) Activate->Couple1 Add Reagents Wash2 DMF Wash (3x) Couple1->Wash2 Couple2 Coupling 2 60 min Wash2->Couple2 Test Kaiser/Chloranil Test Couple2->Test Test->Couple2 Fail (Blue) Next Next Cycle Test->Next Pass (Colorless)

Figure 2: Optimized double-coupling cycle for sterically hindered amino acids.

Comparative Data: Stability & Potency

The following table summarizes the impact of 2-methyl substitution compared to wild-type Phenylalanine in typical bioactive peptide scaffolds (e.g., Enkephalin or Oxytocin analogues).

ParameterWild-Type PhePhe(2-Me)Phe(4-Me)Mechanistic Note
Coupling Efficiency >99% (Single)~85% (Single)>98% (Single)Ortho-methyl causes steric clash with incoming activated ester.
Proteolytic Half-life < 15 min> 120 min~ 20 min2-Me blocks protease access; 4-Me (para) offers no steric shielding.
Rotameric Freedom High (Free rotation)RestrictedHigh2-Me locks

angle, reducing entropic cost of binding.
Racemization Risk LowModerateLowSlower coupling of 2-Me increases exposure to base.

Troubleshooting & Expert Tips

Racemization Management

While Fmoc-Phe(2-Me)-OH is less prone to racemization than Phenylglycine, the extended coupling times required can lead to base-catalyzed proton abstraction at the


-carbon.
  • Solution: Use Oxyma Pure / DIC instead of HATU/DIPEA if chiral integrity is compromised. Oxyma is non-explosive and creates a less basic environment (pH ~8) compared to DIPEA (pH >10).

Solubility Issues

Fmoc-Phe(2-Me)-OH is generally soluble in DMF. However, peptide aggregation on the resin (beta-sheet formation) can be exacerbated by hydrophobic residues.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides at positions

    
     or 
    
    
    
    to disrupt aggregation.

References

  • Bachem. (n.d.). Fmoc-Phe(2-Me)-OH Product Specifications. Bachem. Link

  • Majer, P., et al. (1994).[3] Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2.[3] International Journal of Peptide and Protein Research.[3] Link

  • Trzepałka, E., et al. (2004).[4] Cis/trans conformational equilibrium across the N-methylphenylalanine peptide bond.[4] Journal of Peptide Research.[3][4] Link

  • BenchChem. (2025). Dealing with steric hindrance during Fmoc-SPPS. BenchChem Technical Support. Link

  • MtoZ Biolabs. (n.d.). Fmoc Peptide Synthesis: Advantages and Protocols. MtoZ Biolabs. Link

Sources

Foundational

Spectroscopic Characterization (NMR, IR, MS) of Fmoc-L-2-methyl-4-fluorophenylalanine: A Technical Whitepaper

Executive Summary & Molecular Architecture Fmoc-L-2-methyl-4-fluorophenylalanine (CAS: 1217700-70-3)[1] is a highly specialized unnatural amino acid widely utilized in solid-phase peptide synthesis (SPPS) and peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Fmoc-L-2-methyl-4-fluorophenylalanine (CAS: 1217700-70-3)[1] is a highly specialized unnatural amino acid widely utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. The incorporation of both a methyl group and a fluorine atom on the phenyl ring introduces unique steric and electronic constraints, enhancing proteolytic stability and modulating lipophilicity. Accurate spectroscopic characterization is critical to verify its structural integrity, stereochemical purity, and the absence of Fmoc-cleaved byproducts.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, theoretically grounded guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside field-proven experimental protocols designed to yield self-validating results.

Mass Spectrometry (MS): Ionization Strategies and Isotopic Profiling

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization method for Fmoc-protected amino acids. Harsher techniques (such as MALDI without highly specific matrices) or high-energy collision-induced dissociation (CID) often lead to the premature cleavage of the Fmoc group, resulting in the loss of dibenzofulvene (


 Da) and confounding the identification of the intact molecular ion[2]. ESI-MS in both positive and negative modes provides a self-validating system for molecular weight confirmation.
Table 1: Expected ESI-MS Data (Formula: C₂₅H₂₂FNO₄, Exact Mass: 419.15)
Ionization ModeExpected Ionm/z ValueDiagnostic Significance
Positive (+)[M+H]⁺420.16Primary molecular ion confirmation.
Positive (+)[M+Na]⁺442.14Sodium adduct, highly characteristic in ESI+, confirms intact molecule.
Negative (-)[M-H]⁻418.15Deprotonation of the carboxylic acid; validates acidic functionality.
Positive (+)[M-Fmoc+H]⁺198.09Trace fragment indicating minor in-source Fmoc cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The selection of deuterated dimethyl sulfoxide (DMSO-d₆) over chloroform-d (CDCl₃) is a critical experimental choice. Fmoc-amino acids exhibit strong intermolecular hydrogen bonding and can form self-assembled aggregates in non-polar solvents, leading to severe anisotropic line broadening in solution-state NMR[3]. DMSO-d₆ disrupts these hydrogen bonds, yielding sharp, high-resolution spectra and allowing for the clear observation of the exchangeable carboxylic acid (COOH) and amide (NH) protons[4].

¹H NMR (Proton)

The ¹H NMR spectrum is characterized by three distinct regions: the Fmoc aromatic/aliphatic system, the modified phenyl ring, and the amino acid backbone. Self-Validating Check: The integration of the 2-methyl group (3H, ~2.25 ppm) against the Fmoc aliphatic protons (3H total: 2H for CH₂, 1H for CH, ~4.1-4.25 ppm) serves as an internal validation of structural intactness[4].

Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.70br s1HCOOH (Exchangeable)
7.88d (J = 7.5 Hz)2HFmoc H4, H5
7.75d (J = 8.0 Hz)1HNH (Amide, Exchangeable)
7.65d (J = 7.5 Hz)2HFmoc H1, H8
7.41t (J = 7.5 Hz)2HFmoc H3, H6
7.32t (J = 7.5 Hz)2HFmoc H2, H7
7.15dd (J = 8.5, 6.0 Hz)1HPhe H6 (Coupled to H5 and F)
6.95dd (J = 10.0, 2.5 Hz)1HPhe H3 (Coupled to F)
6.85td (J = 8.5, 2.5 Hz)1HPhe H5 (Coupled to H6, H3, F)
4.10 - 4.25m4HFmoc CH₂, Fmoc CH, α-CH
2.85 - 3.10m2Hβ-CH₂ (Diastereotopic)
2.25s3HAr-CH₃ (2-Methyl group)
¹³C and ¹⁹F NMR

Carbon-13 NMR provides a definitive map of the carbon framework[5]. The presence of the fluorine atom induces characteristic carbon-fluorine (C-F) spin-spin splitting (J-coupling) across the phenyl ring. The C4 carbon directly bonded to fluorine will appear as a doublet with a massive coupling constant (~242 Hz). ¹⁹F NMR is highly sensitive and will show a single multiplet, confirming the presence of the fluorine atom without background interference.

Table 3: Expected ¹³C and ¹⁹F NMR Highlights (DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹³C173.5sCOOH
¹³C161.0d (¹J_CF ≈ 242 Hz)Phe C4 (C-F)
¹³C156.0sFmoc C=O (Carbamate)
¹³C116.5d (²J_CF ≈ 21 Hz)Phe C3
¹³C112.5d (²J_CF ≈ 21 Hz)Phe C5
¹³C19.5sAr-CH₃
¹⁹F-116.5mAromatic Fluorine

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is utilized to identify key functional groups without the need for KBr pellet pressing, which can sometimes induce polymorphic shifts or absorb atmospheric moisture, obscuring the N-H and O-H stretch regions.

Table 4: Expected IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3320Medium, BroadN-H stretch (Amide)
3050WeakAromatic C-H stretch
2950WeakAliphatic C-H stretch
1715StrongC=O stretch (Carboxylic Acid)
1690StrongC=O stretch (Fmoc Carbamate)
1220StrongC-F stretch
740StrongFmoc out-of-plane C-H bending

Experimental Workflows & Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol 1: ESI-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of Fmoc-L-2-methyl-4-fluorophenylalanine in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Tuning: Calibrate the mass spectrometer using a standard tuning mix. Ensure the capillary voltage is set to a soft ionization threshold (e.g., 3.0 kV) to prevent in-source fragmentation of the Fmoc group[2].

  • Acquisition: Inject 5 μL of the sample. Scan across an m/z range of 100-1000 in both positive and negative ion modes.

  • Validation: Verify the presence of the [M+Na]⁺ adduct in positive mode, which confirms the intact molecular species rather than a fragment.

Protocol 2: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 10 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[4].

  • ¹H NMR Setup: Transfer to a 5 mm NMR tube. Acquire at 400 MHz or higher. Set relaxation delay (D1) to 2 seconds and acquire 16-32 scans to ensure full relaxation of the methyl protons.

  • ¹³C NMR Setup: Acquire at 100 MHz or higher. Due to the quaternary carbons and C-F splitting, set D1 to 3 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the split carbon peaks[4].

  • ¹⁹F NMR Setup: Acquire at 376 MHz (for a 400 MHz console). Use a spectral width of at least 200 ppm centered around -100 ppm. Acquire 64 scans.

Visualizations

Workflow A Sample Preparation (Fmoc-L-2-Me-4-F-Phe) B Mass Spectrometry (ESI-MS) Determine Exact Mass A->B C NMR Spectroscopy (1H, 13C, 19F in DMSO-d6) A->C D FT-IR Spectroscopy (ATR Method) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Multi-modal spectroscopic workflow for structural validation of Fmoc-L-2-Me-4-F-Phe.

NMR_Logic Core 2-Methyl-4-Fluorophenyl Ring F_atom 19F Nucleus Spin 1/2 Core->F_atom H3 H3 Proton ortho to F Core->H3 H5 H5 Proton ortho to F Core->H5 H6 H6 Proton meta to F Core->H6 F_atom->H3 3J_HF (~9 Hz) F_atom->H5 3J_HF (~9 Hz) F_atom->H6 4J_HF (~5 Hz) H3->H5 4J_HH (~2 Hz) H5->H6 3J_HH (~8 Hz)

Spin-spin coupling networks within the 2-methyl-4-fluorophenyl ring system.

References

  • ACS Publications (Langmuir). Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine. Retrieved from:[Link]

  • SciSpace. An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. Retrieved from:[Link]

Sources

Exploratory

Fmoc-L-2-methyl-4-fluorophenylalanine CAS number 1217700-70-3

Executive Summary Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) represents a high-value "dual-action" peptidomimetic building block used to overcome two of the most persistent failure modes in peptide drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) represents a high-value "dual-action" peptidomimetic building block used to overcome two of the most persistent failure modes in peptide drug discovery: conformational entropy and metabolic instability .

By integrating a steric lock (2-methyl) and a metabolic shield (4-fluoro) onto the phenylalanine scaffold, this residue allows medicinal chemists to restrict the rotameric freedom of the side chain—forcing the peptide backbone into bioactive turn conformations—while simultaneously blocking para-position oxidation by cytochrome P450 enzymes. This guide details the physicochemical rationale, optimized solid-phase peptide synthesis (SPPS) protocols for sterically hindered coupling, and structural handling requirements for this advanced amino acid.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid
CAS Number 1217700-70-3
Molecular Formula C₂₅H₂₂FNO₄
Molecular Weight 419.45 g/mol
Chirality L-Isomer (S-configuration)
Purity Standard ≥ 98% (HPLC), ≥ 99% ee (Chiral HPLC)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Storage +2°C to +8°C, desiccated, protected from light

Structural Mechanistics: The "Dual-Lock" Effect

The strategic value of this residue lies in the synergistic effect of its ortho- and para-substitutions.

The Ortho-Methyl Steric Lock

The methyl group at the ortho (2-position) of the phenyl ring creates significant steric clash with the peptide backbone protons and the


-proton.
  • 
     Constraint:  The rotation around the 
    
    
    
    bond is severely restricted. Unlike native phenylalanine, which samples multiple rotamers (
    
    
    ,
    
    
    ,
    
    
    ), 2-Me-Phe derivatives are often biased toward a single low-energy rotameric state.
  • Backbone Impact: This side-chain rigidity translates to the backbone, often inducing or stabilizing

    
    -turn (type I/II) or 
    
    
    
    -helical structures.
The Para-Fluoro Metabolic Shield

The fluorine atom at the 4-position serves as a bioisostere for hydrogen but with profound electronic consequences.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is far stronger than the C-H bond. It effectively blocks hydroxylation by hepatic enzymes (e.g., CYP450) which typically attack the electron-rich para-position of phenylalanine.

  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the aromatic ring. This can strengthen

    
     stacking interactions with receptor pockets that favor electron-deficient aromatics.
    

StructuralLogic Substituents Fmoc-L-2-Me-4-F-Phe Ortho 2-Methyl Group (Ortho) Substituents->Ortho Para 4-Fluoro Group (Para) Substituents->Para Steric Steric Clash with Backbone (Cα-H) Ortho->Steric Metab Blocks CYP450 Hydroxylation Para->Metab ChiConstraint Restricted χ1/χ2 Rotation Steric->ChiConstraint ConfLock Conformational Lock (Turn Induction) ChiConstraint->ConfLock Stability Increased Metabolic Half-Life (t1/2) Metab->Stability

Figure 1: Mechanistic flow illustrating how the specific substitutions on the phenylalanine scaffold translate into bioactive and pharmacokinetic advantages.

Optimized SPPS Protocol

Challenge: The 2-methyl group introduces significant steric hindrance near the carboxylic acid, making standard DIC/HOBt coupling kinetics sluggish. Incomplete coupling is a high risk, leading to deletion sequences.

Solution: Use high-efficiency uronium/phosphonium coupling reagents (HATU or PyBrOP) and extended reaction times.

Reagents Preparation
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt for faster kinetics.

  • Tertiary Amine: TMP (2,4,6-Trimethylpyridine / Collidine).[1] Note: Collidine is preferred over DIPEA for histidine/cysteine-containing sequences to minimize racemization, though DIPEA is acceptable for this specific residue.

Step-by-Step Coupling Workflow
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group from the growing chain using 20% Piperidine in DMF (2 x 5 min).[2] Wash thoroughly (5x DMF).[2]

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 eq of Fmoc-L-2-methyl-4-fluorophenylalanine in dry DMF.

    • Add 2.9 eq of HATU.

    • Add 3.0 eq of HOAt (0.5 M in DMF).

    • Add 6.0 eq of DIPEA (or Collidine).

    • Allow to activate for 1-2 minutes max (do not age longer to avoid racemization).

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Agitate: Shake or vortex for 2 to 4 hours at room temperature. (Standard AA is 45 min; hindered AA requires 2-4x time).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines, but useful here to confirm no unreacted resin sites remain). If positive (blue particles), proceed to Step 6.

  • Re-Coupling (Double Coupling):

    • Drain the vessel.[1] Do NOT deprotect.

    • Repeat Step 3 and 4 with fresh reagents for 2 hours.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.

SPPS_Workflow Start Fmoc-Deprotected Resin Prep Prepare Reagents: 3.0 eq AA + 2.9 eq HATU + 6.0 eq Collidine Start->Prep Couple1 Coupling 1: 2-4 Hours @ RT Prep->Couple1 Check QC: Chloranil/Kaiser Test Couple1->Check Couple2 Coupling 2 (Re-couple): Fresh Reagents, 2 Hours Check->Couple2 Fail (Blue/Purple) Wash Wash: DMF (5x) Check->Wash Pass (Colorless) Couple2->Wash Cap Capping: Ac2O / Pyridine Wash->Cap Next Proceed to Next Cycle Cap->Next

Figure 2: Decision tree for the solid-phase incorporation of sterically hindered amino acids.

Quality Control & Analytical Verification

Due to the fluorine atom, this compound allows for dual-mode verification (HPLC-UV and 19F-NMR).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

  • Expected Shift: The 2-methyl and 4-fluoro groups increase lipophilicity. Expect a retention time shift of +1.5 to +2.5 minutes relative to standard Fmoc-Phe-OH.

19F-NMR Identity
  • Solvent: DMSO-d6.

  • Standard: Trifluoroacetic acid (internal standard).[1]

  • Signal: Look for a singlet (or multiplet depending on decoupling) around -110 to -120 ppm (typical for fluoro-phenyl). This is a definitive identity check that distinguishes it from non-fluorinated impurities.

References

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Impact of Fmoc-L-2-methyl-4-fluorophenylalanine on peptide conformation

The Architect's Amino Acid: Impact of Fmoc-L-2-methyl-4-fluorophenylalanine on Peptide Conformation and F NMR Dynamics Executive Summary In the pursuit of highly stable, target-specific peptide therapeutics, the integrat...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Amino Acid: Impact of Fmoc-L-2-methyl-4-fluorophenylalanine on Peptide Conformation and F NMR Dynamics

Executive Summary

In the pursuit of highly stable, target-specific peptide therapeutics, the integration of non-canonical amino acids (NCAAs) has transitioned from a theoretical exercise to a foundational strategy in rational drug design. Among the most sophisticated of these building blocks is Fmoc-L-2-methyl-4-fluorophenylalanine . This dual-modified phenylalanine derivative acts as both a structural architect and a highly sensitive biosensor.

By strategically placing a methyl group at the ortho position and a fluorine atom at the para position of the aromatic ring, peptide chemists can simultaneously restrict the conformational entropy of the peptide backbone and monitor its structural dynamics in real-time. This whitepaper provides an in-depth technical analysis of how this specific NCAA dictates peptide conformation, the causality behind its behavior, and the self-validating experimental protocols required for its successful application.

Mechanistic Basis of Conformational Control

The unique properties of L-2-methyl-4-fluorophenylalanine stem from the synergistic, yet distinct, physical effects of its two ring substitutions.

Steric Gating via Ortho-Methylation

In a standard phenylalanine residue, the aromatic side chain freely populates multiple rotameric states (gauche+, gauche-, and trans) around the


 (N-C

-C

-C

) and

(C

-C

-C

-C

) dihedral angles. This flexibility contributes to a high entropic penalty (

) when the peptide attempts to adopt a fixed secondary structure.

The introduction of the ortho-methyl (2-methyl) group fundamentally alters this energy landscape[1][2]. The van der Waals radius of the methyl group creates severe steric clashes with the peptide backbone (specifically the carbonyl oxygen and amide nitrogen) if the ring attempts to rotate freely. Consequently, the


 rotation barrier is significantly elevated, effectively "locking" the aromatic ring into a highly restricted orientation. By restricting side-chain mobility, the NCAA indirectly restricts the 

and

backbone dihedral angles, reducing the conformational entropy of the unfolded state and pre-organizing the peptide into specific secondary structures, such as

-turns or stabilized

-helices[3].
Electronic and Hydrophobic Modulation via Para-Fluorination

While the ortho-methyl group dictates geometry, the para-fluoro (4-fluoro) group modulates the local physicochemical environment. Fluorine is highly electronegative, withdrawing electron density from the aromatic


-system. This electronic modulation weakens cation-

interactions but can significantly strengthen edge-to-face

stacking interactions with adjacent aromatic residues. Furthermore, the fluorination increases the overall hydrophobicity of the residue, driving it toward the hydrophobic core of folded proteins or enhancing lipid membrane partitioning in therapeutic peptides[4].

G N1 Fmoc-L-2-Me-4-F-Phe N2 Ortho-Methyl (2-Me) N1->N2 Structural Component N3 Para-Fluoro (4-F) N1->N3 Structural Component N4 Rotamer Restriction (χ1/χ2) N2->N4 Steric Hindrance N5 19F NMR Sensitivity N3->N5 Spin-1/2 Nucleus N6 Conformational Lock N4->N6 Entropy Reduction N7 High-Res Structural Probe N4->N7 Prevents Signal Averaging N5->N7 Chemical Shift Dispersion N6->N7 Synergistic Effect

Fig 1: Synergistic mechanistic pathways of 2-methyl and 4-fluoro substitutions on peptide structure.

F NMR Dynamics: The Ultimate Biosensor

The true power of 2-methyl-4-fluorophenylalanine lies in its application as a

[5][6]. Fluorine-19 has a 100% natural abundance, a high gyromagnetic ratio (yielding high sensitivity), and is virtually absent in biological systems, providing a background-free signal.

However, in standard 4-fluorophenylalanine, the aromatic ring can rapidly flip around the


 bond on the NMR timescale. This rapid flipping averages the chemical environment of the fluorine atom, which can lead to line broadening or the merging of signals from distinct conformers.

The Causality of the 2-Methyl Advantage: Because the ortho-methyl group acts as a physical "brake" on


 rotation, it prevents this rapid ring flipping. The fluorine atom is held rigidly in a specific orientation relative to the peptide backbone. As a result, if the peptide exists in a slow-exchange equilibrium between two conformations (e.g., cis vs. trans prolyl bonds), the restricted 4-fluoro group will yield extraordinarily sharp, distinct 

F signals for each conformer, with superior chemical shift dispersion[7].
Quantitative Comparison of Phenylalanine Derivatives
Amino Acid Derivative

Rotation Barrier

F NMR Utility
Relative Hydrophobicity (LogP impact)Primary Structural Effect
L-Phenylalanine (Phe) Low (Rapid flipping)NoneBaselineBaseline hydrophobic core packing
L-4-Fluoro-Phe Low (Rapid flipping)High (Prone to averaging)IncreasedEnhanced

stacking, NMR probe
L-2-Methyl-Phe High (Restricted)NoneIncreasedBackbone restriction,

locking
L-2-Me-4-F-Phe High (Restricted) Exceptional (Sharp signals) Highly Increased Synergistic locking & high-res probing

Self-Validating Experimental Workflows

To harness the structural and analytical benefits of Fmoc-L-2-methyl-4-fluorophenylalanine, researchers must adapt standard Solid-Phase Peptide Synthesis (SPPS) protocols. The very steric hindrance that makes this amino acid valuable also makes it difficult to couple. The following self-validating protocols ensure high-fidelity incorporation and accurate conformational analysis.

Workflow S1 1. SPPS Coupling of NCAA S2 2. Cleavage TFA Cocktail S1->S2 S3 3. Purification RP-HPLC S2->S3 S4 4. 19F NMR Data Acquisition S3->S4 S5 5. Analysis Conformer ID S4->S5

Fig 2: Self-validating workflow for incorporating and analyzing fluorinated NCAAs via 19F NMR.

Protocol 1: Microwave-Assisted SPPS Incorporation

Causality Check: The ortho-methyl group sterically shields the


-amine of the NCAA once the Fmoc group is removed. Therefore, coupling the subsequent amino acid onto the 2-Me-4-F-Phe residue requires overcoming a massive activation energy barrier. Standard room-temperature coupling will result in truncated sequences.
  • Resin Swelling: Swell Rink Amide resin (or equivalent) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min).

  • Coupling of Fmoc-L-2-Me-4-F-Phe:

    • Use 4 equivalents of the NCAA.

    • Use highly reactive coupling reagents: HATU (3.9 eq) and HOAt (4 eq) to stabilize the active ester.

    • Add DIPEA (8 eq) as the base.

    • Critical Step: Perform coupling under microwave irradiation (75°C for 10 minutes) to provide the kinetic energy required to overcome steric hindrance.

  • Subsequent Amino Acid Coupling:

    • After Fmoc deprotection of the 2-Me-4-F-Phe, the coupling of the next amino acid must also be performed using HATU/HOAt under microwave irradiation (75°C for 15 minutes) due to the shielding effect of the ortho-methyl group on the free amine.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

  • Validation: Analyze crude purity via LC-MS. The presence of a strong[M+H]+ peak matching the theoretical mass, without a corresponding [M - subsequent AA]+ deletion sequence, validates successful coupling over the steric barrier.

Protocol 2: F NMR Conformational Analysis

Causality Check: To accurately quantify conformer populations (e.g., cis/trans isomerism), the NMR acquisition parameters must account for the specific relaxation times (


) of the rigidified fluorine nucleus.
  • Sample Preparation: Dissolve the purified peptide in 500

    
    L of aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) containing 10% D
    
    
    
    O for the lock signal.
  • Internal Referencing: Add a trace amount of Trifluoroacetic acid (TFA) or Sodium trifluoroacetate as an internal

    
    F chemical shift reference (set to -76.55 ppm).
    
  • Data Acquisition:

    • Spectrometer: Minimum 500 MHz (equipped with a dedicated

      
      F or broadband probe).
      
    • Pulse Sequence: Inverse-gated

      
      H decoupling to eliminate heteronuclear Overhauser effects (nOe) that could artificially inflate certain signals and skew quantitative integration.
      
    • Relaxation Delay (D1): Set to

      
       5 seconds. Because the ring is locked by the 2-methyl group, the 
      
      
      
      relaxation time of the fluorine may be extended; a long D1 ensures complete relaxation between pulses for accurate integration.
  • Validation: Integrate the distinct

    
    F peaks. The sum of the integrals represents 100% of the peptide population. The ratio of the integrals directly correlates to the thermodynamic distribution of the stabilized conformers (
    
    
    
    ).

Conclusion

Fmoc-L-2-methyl-4-fluorophenylalanine is not merely a building block; it is a rational design tool. By leveraging the steric bulk of the ortho-methyl group to restrict rotameric freedom and the sensitivity of the para-fluoro group to report on local environments, researchers can engineer peptides with predetermined conformational biases and study their behavior with unprecedented clarity. Mastery of its challenging synthesis protocols is heavily rewarded by the high-resolution structural data it yields.

References

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases Source: ACS Sensors (American Chemical Society) URL:[Link]

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids Source: Journal of Chemical Information and Modeling (via PMC / NIH) URL:[Link]

  • Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Rational design of 19F NMR labelling sites to probe protein structure and interactions Source: Nature Communications (via D-NB) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol Incorporating Fmoc-L-2-methyl-4-fluorophenylalanine

Executive Summary & Scientific Rationale The incorporation of unnatural, halogenated amino acids such as Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-L-Phe(2-Me,4-F)-OH) into peptide sequences is a powerful strategy in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of unnatural, halogenated amino acids such as Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-L-Phe(2-Me,4-F)-OH) into peptide sequences is a powerful strategy in modern drug development. The presence of the 4-fluoro group enhances catabolic stability, modulates lipophilicity, and serves as an excellent ¹⁹F NMR probe for mapping protein-ligand interactions 1.

However, synthesizing peptides with this building block presents a severe chemical challenge. The ortho-substitution (2-methyl group) creates immense steric hindrance around the α-carbon, physically shielding the activated carbonyl from nucleophilic attack by the resin-bound peptide's free amine. Standard SPPS protocols often fail here, resulting in massive deletion sequences. This application note outlines a self-validating, high-efficiency protocol specifically engineered to overcome the steric and electronic barriers of Fmoc-L-Phe(2-Me,4-F)-OH.

Mechanistic Causality: Overcoming Steric and Electronic Barriers

Successful coupling of sterically hindered amino acids requires understanding the causality behind reaction failures:

  • Steric Shielding: The 2-methyl group restricts the rotational freedom of the activated ester intermediate. If a slow coupling reagent like HBTU is used, the prolonged activation time allows the free amine on the resin to react directly with the uronium/aminium salt of the coupling reagent, leading to irreversible guanidinylation (chain termination).

  • Electronic Modulation: The highly electronegative 4-fluoro group exerts an inductive electron-withdrawing effect across the aromatic ring. While this benefits the final peptide's pharmacokinetics, it necessitates an exceptionally reactive ester intermediate to drive the acylation forward.

  • Reagent Causality: To bypass these barriers, we must utilize highly reactive coupling systems. The DIC/Oxyma Pure system is the gold standard for hindered amino acids 2. Oxyma Pure forms an active ester that is less sterically demanding than HOBt and avoids explosive risks, while COMU provides superior activation kinetics comparable to HATU but with better solubility profiles 3.

Quantitative Benchmarking of Coupling Reagents

The following table summarizes the performance of various coupling systems when applied to ortho-substituted/hindered phenylalanine derivatives.

Coupling SystemActivation TimeCoupling Time (RT)Microwave CompatibilityExpected Yield (Hindered AA)Racemization Risk
HBTU / DIPEA 5 min120 minPoor< 40%Moderate
HATU / DIPEA 2 min60 - 120 minGood85 - 95%Low
DIC / Oxyma 2 min60 - 120 minExcellent90 - 98%Very Low
COMU / DIPEA 1 min60 minExcellent90 - 95%Low

Experimental Workflow Visualization

SPPS_Workflow Swelling 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotect Activate 3. Pre-Activation (DIC/Oxyma + Fmoc-AA) Deprotect->Activate Couple 4. Hindered Coupling (Fmoc-L-Phe(2-Me,4-F)-OH) Activate->Couple Couple->Activate Double Coupling (If Kaiser Positive) Cap 5. Capping (Ac2O / DIPEA) Couple->Cap Validate via Kaiser Test Cap->Deprotect Next Cycle Cleave 6. Global Cleavage (TFA Cocktail) Cap->Cleave Final Step

Workflow for SPPS incorporating sterically hindered Fmoc-L-Phe(2-Me,4-F)-OH.

Self-Validating SPPS Protocol

This protocol utilizes a self-validating loop (In-Process Controls) to ensure the hindered coupling is successful before proceeding, preventing the synthesis of complex, inseparable deletion impurities.

Materials Required
  • Amino Acid: Fmoc-L-2-methyl-4-fluorophenylalanine (4.0 equivalents)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq) and Oxyma Pure (4.0 eq)

  • Solvents: Peptide-grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Resin: Rink Amide AM resin (loading ~0.6 mmol/g)

Step-by-Step Methodology

Step 1: Resin Swelling

  • Transfer 0.1 mmol of Rink Amide resin to a fritted reaction vessel.

  • Add 5 mL of DMF and agitate gently for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and ensuring that all internal reactive sites are fully solvated and accessible for the bulky incoming amino acid.

Step 2: Fmoc Deprotection

  • Drain the DMF. Add 5 mL of 20% Piperidine in DMF.

  • Agitate for 5 minutes, drain, and repeat with fresh 20% Piperidine for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 3: Pre-Activation (Critical Step)

  • In a separate vial, dissolve Fmoc-L-Phe(2-Me,4-F)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4 eq) to the vial.

  • Allow the mixture to pre-activate for exactly 2 minutes at room temperature.

  • Causality: Pre-activation ensures the complete formation of the highly reactive Oxyma ester. If the reagents are added directly to the resin without pre-activation, the free amine on the resin may react with DIC, permanently blocking the growing peptide chain.

Step 4: Sterically Hindered Coupling

  • Transfer the pre-activated solution to the reaction vessel containing the resin.

  • Agitate for 2 hours at room temperature. (Note: For highly problematic sequences, microwave-assisted coupling at 75°C for 15 minutes is recommended to provide the kinetic energy needed to overcome the 2-methyl steric clash 4).

  • Drain and wash with DMF (3 × 1 min).

Step 5: In-Process Validation (Kaiser Test)

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • If beads are blue (Positive): Unreacted amines remain. Perform a Double Coupling by repeating Steps 3 and 4 with fresh reagents.

  • If beads are colorless (Negative): Coupling is successful. Proceed to Step 6.

Step 6: Capping

  • Add a solution of Acetic Anhydride (Ac₂O) / DIPEA / DMF (10:5:85 v/v/v) to the resin.

  • Agitate for 10 minutes, then wash with DMF (5 × 1 min).

  • Causality: Capping acetylates any trace unreacted amines that survived the double coupling. This prevents them from participating in subsequent cycles, ensuring that any failed couplings result in easily separable, truncated sequences rather than complex deletion peptides.

Step 7: Global Cleavage

  • After the final peptide assembly, wash the resin with DCM and dry under vacuum.

  • Treat with a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • Title : Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s) Source : ResearchGate / Nature Chemistry URL :[Link]

  • Title : Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source : ACS Publications URL :[Link]

  • Title : Fluorinated phenylalanines: synthesis and pharmaceutical applications Source : Beilstein Journals URL :[Link]

Sources

Application

Application Note: Advanced Coupling Strategies for Sterically Hindered Fmoc-L-2-methyl-4-fluorophenylalanine in SPPS

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Context The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Context

The incorporation of non-natural, sterically hindered amino acids is a cornerstone of modern peptide drug discovery, particularly in the development of proteolytically stable GLP-1 analogs, GPCR ligands, and constrained peptidomimetics [1]. Fmoc-L-2-methyl-4-fluorophenylalanine (often referred to as Fmoc-


-methyl-4-fluoro-L-phenylalanine) presents a unique dual challenge in Solid-Phase Peptide Synthesis (SPPS):
  • Extreme Steric Hindrance: The methyl group at the

    
    -carbon (position 2 of the propanoic acid backbone) creates an 
    
    
    
    -disubstituted center. This bulky umbrella severely restricts the trajectory of incoming nucleophiles (the resin-bound amine) attempting to attack the activated carbonyl[2].
  • Electronic Modulation: The 4-fluoro substitution on the phenyl ring alters the electron density of the side chain, subtly impacting the solubility and transition-state stabilization during the coupling event [4].

The Causality of Failure with Standard Reagents: When utilizing standard carbodiimide/triazole systems (e.g., DIC/HOBt) or traditional aminium salts (e.g., HBTU), the rate of aminolysis drops significantly below the rate of competing side reactions. Because the


-methyl group shields the electrophilic carbon, the activated ester lingers unreacted. If an aminium/uronium salt like HBTU or HATU is used in excess, this sluggish kinetic profile allows the coupling reagent to react directly with the free N-terminal amine on the resin, leading to irreversible guanidinylation  (chain termination) [3].

To overcome this, we must shift to reagents that generate highly reactive, low-steric-profile intermediates (such as acyl fluorides or Oxyma/OAt esters) while mitigating the risk of N-terminal capping [5].

Coupling Reagent Selection Matrix

Quantitative Comparison of Advanced Coupling Reagents
Coupling ReagentActive Intermediate GeneratedGuanidinylation RiskRelative KineticsOptimal Use Case for

-Me-4-F-Phe
HATU OAt ester (7-aza-HOBt)High (if coupling is slow)FastStandard coupling onto unhindered primary amines.
COMU Oxyma esterHigh (if coupling is slow)Very FastMicrowave-assisted SPPS; high-throughput synthesis.
PyAOP OAt esterNone FastProlonged couplings; coupling onto secondary amines (Pro, N-Me).
TFFH Acyl FluorideNone Extreme

-disubstituted to

-disubstituted couplings.

Data synthesized from established peptide coupling guidelines and comparative reactivity studies [2] [3] [6].

Mandatory Visualizations: Workflows & Mechanisms

Diagram 1: Decision Matrix for Reagent Selection

G Start Evaluate Sequence Context for Fmoc-a-Me-4-F-Phe Standard Coupling onto primary amine (Standard SPPS) Start->Standard Hindered Coupling onto secondary amine (Pro, N-Me) or prolonged time Start->Hindered Extreme Coupling onto another a,a-disubstituted AA Start->Extreme HATU HATU / DIPEA (Standard Choice) Standard->HATU Room Temp COMU COMU / TMP (Microwave SPPS) Standard->COMU Microwave PyAOP PyAOP / DIPEA (Avoids Guanidinylation) Hindered->PyAOP Prevents side reactions TFFH TFFH / DIPEA (In situ Acyl Fluoride) Extreme->TFFH Max electrophilicity

Caption: Decision matrix for selecting the optimal coupling reagent based on sequence context.

Diagram 2: Mechanistic Pathway of COMU Activation

G AA Fmoc-a-Me-4-F-Phe-OH Intermediate Oxyma Active Ester (Highly Electrophilic) AA->Intermediate Activation (Fast) Base Base (TMP) Base->Intermediate Activation (Fast) Reagent COMU Reagent->Intermediate Activation (Fast) Product Peptide Bond (Sterically Hindered) Intermediate->Product Aminolysis (Rate-Limiting) Resin Resin-Bound Amine Resin->Product

Caption: Mechanistic activation pathway of Fmoc-L-2-methyl-4-fluorophenylalanine using COMU.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific bases and double-coupling strategies, we engineer causality into the workflow: we eliminate the variables of reagent degradation and incomplete acylation.

Protocol A: PyAOP-Mediated Coupling (The "Safe & Strong" Approach)

Use Case: Room temperature SPPS, or when coupling onto a hindered secondary amine where reaction times must be extended without the risk of guanidinylation.

Scientific Rationale: PyAOP is a phosphonium salt. Because it lacks the aminium/uronium structure found in HATU, it physically cannot guanidinylate the N-terminus, allowing for extended coupling times (up to 4 hours) safely [5] [6].

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% Piperidine in DMF, 2 x 5 min) and thoroughly washed with DMF (5 x 1 min).

  • Reagent Calculation: For 0.1 mmol scale synthesis, weigh out 0.3 mmol (3 eq) of Fmoc-L-2-methyl-4-fluorophenylalanine and 0.3 mmol (3 eq) of PyAOP.

  • Activation: Dissolve the amino acid and PyAOP in a minimal volume of anhydrous DMF/NMP (1:1 v/v, approx. 2 mL). Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for 30 seconds to initiate OAt ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Validation & Double Coupling: Drain and wash the resin. Perform a Kaiser test (or Chloranil test for secondary amines). If positive, repeat steps 2-4 for a second coupling cycle of 60 minutes.

  • Mandatory Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to permanently block any unreacted amines, preventing deletion sequences.

Protocol B: COMU-Mediated Microwave SPPS (The "High-Efficiency" Approach)

Use Case: Automated microwave peptide synthesizers requiring rapid cycle times.

Scientific Rationale: COMU generates an Oxyma ester, which is highly reactive but can be unstable in the presence of strong, nucleophilic bases like DIPEA. By substituting DIPEA with 2,4,6-trimethylpyridine (TMP, sym-collidine), we provide enough basicity to drive the reaction without degrading the active ester prematurely [2].

Step-by-Step Methodology:

  • Preparation: Load the automated synthesizer with 0.2 M Fmoc-L-2-methyl-4-fluorophenylalanine in DMF and 0.5 M COMU in DMF.

  • Base Selection: Prepare a 1.0 M solution of TMP (sym-collidine) in DMF. Do not use DIPEA.

  • Delivery: Dispense 4 eq of the amino acid, 4 eq of COMU, and 8 eq of TMP to the reaction vessel containing the deprotected resin.

  • Microwave Coupling: Heat the reaction vessel to 75°C using microwave irradiation for exactly 10 minutes. (Note: Do not exceed 75°C, as

    
    -methyl amino acids can undergo thermally induced side reactions at higher temperatures).
    
  • Wash & Cap: Drain the reaction vessel, wash with DMF (4 x 30 sec), and proceed immediately to a capping step before the next deprotection cycle.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your synthesis, implement the following analytical checks:

  • Real-Time UV Monitoring: Monitor the UV absorbance (at 301 nm) of the dibenzofulvene-piperidine adduct during the subsequent Fmoc deprotection step. A significant drop in the area under the curve (AUC) compared to the previous residue indicates that the coupling of the

    
    -methyl-4-fluorophenylalanine was incomplete [1].
    
  • Avoid Racemization Paranoia: Because Fmoc-L-2-methyl-4-fluorophenylalanine lacks an

    
    -proton (it is 
    
    
    
    -disubstituted), it is physically impossible for it to undergo base-catalyzed racemization via an enolization mechanism. You may safely use stronger bases or higher temperatures without fear of epimerization.

References

  • Gyros Protein Technologies. "Solid-phase Peptide Synthesis (SPPS) in Research & Development." Available at: [Link]

  • Albericio, F. et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. Available at: [Link]

  • American Chemical Society (ACS). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Available at: [Link]

Method

Incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine in automated peptide synthesizers

Application Note: High-Efficiency Incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine in Automated Peptide Synthesizers Executive Summary Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) is a critical non-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine in Automated Peptide Synthesizers

Executive Summary

Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) is a critical non-canonical amino acid (NCAA) utilized in peptidomimetic drug design. The 2-methyl group provides conformational constraint, restricting rotation around the


 and 

torsion angles, while the 4-fluoro substituent enhances metabolic stability by blocking Para-position hydroxylation and increasing lipophilicity.

However, the ortho-methyl group introduces significant steric hindrance, shielding the activated carboxylate and impeding nucleophilic attack by the N-terminal amine of the growing peptide chain. This application note details an optimized protocol to overcome these steric barriers while minimizing the high risk of racemization associated with ortho-substituted amino acids.

Chemical Challenges & Mechanistic Insight

Steric Hindrance (The "Ortho Effect")

Unlike standard phenylalanine, the 2-methyl group creates a "molecular wall" near the carbonyl carbon. Standard carbodiimide couplings (DIC/HOBt) often fail to drive this reaction to completion, resulting in deletion sequences.

  • Impact: Slow kinetics require highly reactive activating reagents (e.g., aminium/phosphonium salts).[1]

Racemization Risk

Sterically hindered amino acids are prone to racemization via the 5(4H)-oxazolone mechanism .

  • Slow coupling rates increase the lifetime of the activated ester.

  • Prolonged exposure to tertiary bases (e.g., DIPEA) promotes proton abstraction from the

    
    -carbon.
    
  • Solution: Use of stronger activating agents must be balanced with milder bases (e.g., Collidine) or reduced base equivalents.

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Fmoc-L-2-methyl-4-fluorophenylalanineTarget residue.[2]
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Generates highly reactive OAt ester to overcome steric hindrance.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and catalyzes acylation via the "neighboring group effect" (pyridine nitrogen).
Base TMP (2,4,6-Trimethylpyridine / Collidine)Crucial: A weaker, non-nucleophilic base than DIPEA; minimizes

-proton abstraction.
Solvent DMF (Dimethylformamide) or NMPNMP is preferred for difficult sequences to prevent aggregation.[1]

Experimental Protocols

Protocol A: Automated Coupling Cycle (Optimized)

This protocol is designed for standard microwave or room-temperature automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Protein Technologies Symphony).

Step 1: Resin Preparation

  • Ensure resin loading is moderate (

    
     mmol/g) to reduce inter-chain aggregation.
    
  • Swelling: Swell resin in DMF for 30 minutes prior to synthesis.

Step 2: Pre-Activation (The Critical Step)

  • Stoichiometry: Use 4.0 equivalents of Amino Acid relative to resin.

  • Reagent Ratio: 1 : 0.95 : 2 (AA : HATU : Base).

    • Note: Keeping HATU slightly sub-stoichiometric prevents capping of the N-terminus with guanidinium species.

  • Procedure:

    • Dissolve Fmoc-2-Me-4-F-Phe-OH (4 eq) and HATU (3.8 eq) in DMF.

    • Add TMP (Collidine) (8 eq) immediately before delivery to the reaction vessel.

    • Do not pre-activate for > 2 minutes to avoid extensive racemization.

Step 3: Coupling Reaction

  • Temperature:

    • Microwave:

      
       for 10 minutes. (Note: Do not exceed 
      
      
      
      for this specific AA to protect chiral integrity).
    • Room Temp: Double coupling,

      
       minutes.
      
  • Agitation: High-efficiency vortexing or nitrogen bubbling.

Step 4: Monitoring

  • Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, but applicable here for checking the difficult coupling completion) or a micro-cleavage LC-MS analysis after this step.

Protocol B: Fmoc Deprotection

The bulky side chain can also hinder the approach of piperidine for deprotection after the residue has been coupled.

  • Reagent: 20% Piperidine + 0.1M HOBt in DMF. (HOBt suppresses aspartimide formation if Asp is present, but also helps solvate).

  • Cycles: Double deprotection (

    
    ) is mandatory to ensure complete removal of the Fmoc group from the hindered amine.
    

Visualization: Decision Tree & Workflow

The following diagram illustrates the logic flow for incorporating this hindered residue, including "rescue" steps for incomplete coupling.

G Start Start: N-Terminal Deprotection Check_Hindrance Is AA Hindered? (e.g., 2-Me-Phe) Start->Check_Hindrance Standard_Couple Standard Coupling (DIC/Oxyma) Check_Hindrance->Standard_Couple No Advanced_Couple Advanced Coupling (HATU/HOAt/Collidine) Check_Hindrance->Advanced_Couple Yes Coupling_Action Execute Coupling (Microwave: 75°C, 10 min OR RT: 2x 60 min) Standard_Couple->Coupling_Action Advanced_Couple->Coupling_Action QC_Check QC: Chloranil/Kaiser Test or Micro-Cleavage Coupling_Action->QC_Check Success Test Negative (Coupling Complete) QC_Check->Success Pass Fail Test Positive (Coupling Incomplete) QC_Check->Fail Fail Next_Cycle Proceed to Next Cycle Success->Next_Cycle Retry Re-Couple with PyAOP or Higher Temp Fail->Retry Attempt 1 Cap Capping (Ac2O) Terminate Chains Fail->Cap Persistent Fail Retry->QC_Check Cap->Next_Cycle

Figure 1: Logic flow for the incorporation of sterically hindered amino acids in SPPS.

Quantitative Comparison of Coupling Reagents

The table below summarizes the efficiency of coupling reagents specifically for ortho-substituted phenylalanines (based on aggregated literature data for hindered couplings).

Reagent SystemCoupling EfficiencyRacemization RiskRecommendation
DIC / Oxyma ModerateLowUse for standard AAs; often fails for 2-Me-Phe.
HBTU / DIPEA GoodHighAvoid. High risk of enantiomerization with hindered AAs.
HATU / HOAt / DIPEA ExcellentModerateEffective, but DIPEA can cause racemization.
HATU / HOAt / Collidine Excellent Low Preferred Method. Collidine is milder than DIPEA.
PyAOP / HOAt / TMP SuperiorLowUse as "Rescue" method if HATU fails.

Troubleshooting Guide

Issue: Incomplete Coupling (Deletion Sequences)

  • Cause: Steric bulk prevents the activated ester from reaching the amine.

  • Fix: Switch solvent to NMP (N-methylpyrrolidone) to improve swelling.[1] Increase temperature to

    
     (carefully) or switch to PyAOP  (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is a phosphonium salt often superior for hindered couplings.
    

Issue: Racemization (Detected by Chiral HPLC)

  • Cause: Base-catalyzed proton abstraction during slow coupling.

  • Fix:

    • Replace DIPEA with 2,4,6-Collidine (TMP).

    • Reduce pre-activation time to

      
       minute.
      
    • Use Oxyma Pure instead of HOAt if using carbodiimide chemistry (DIC), though yield may drop.

Issue: Poor Solubility

  • Cause: Fluorine atom increases lipophilicity; Fmoc-2-Me-4-F-Phe-OH may be less soluble in pure DMF.

  • Fix: Dissolve in a mixture of DMF/DCM (1:1) or add minimal NMP.

References

  • Albericio, F., & Boudreau, M. A. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1][3] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link

  • Merck (Novabiochem). (2024). Coupling Reagents for SPPS: HATU, HBTU, and Phosphonium Salts. Merck Millipore Application Notes. Link

  • Thieme Connect. (2025). Racemization Assays and Control in Peptide Synthesis. Houben-Weyl Methods of Organic Chemistry. Link

Sources

Application

Application Note: Leveraging Fmoc-L-2-Methyl-4-Fluorophenylalanine in Peptide Drug Discovery

Executive Summary The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery, addressing the inherent limitations of natural peptides, such as poor proteolytic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery, addressing the inherent limitations of natural peptides, such as poor proteolytic stability and high conformational flexibility. Fmoc-L-2-methyl-4-fluorophenylalanine (CAS: 1217700-70-3) is a highly specialized building block that introduces dual synthetic advantages: steric restriction via an ortho-methyl group and metabolic shielding via a para-fluoro substitution.

This application note provides a comprehensive guide for researchers utilizing this unnatural amino acid. It details the mechanistic rationale behind its structural modifications, outlines optimized protocols for Solid-Phase Peptide Synthesis (SPPS) and stability assays, and provides authoritative grounding for its use in developing high-affinity, bioavailable peptide therapeutics.

Mechanistic Rationale: The "Why" Behind the Structure

To effectively utilize L-2-methyl-4-fluorophenylalanine, one must understand the causality behind its structural modifications and how they manipulate peptide behavior at the molecular level.

The Ortho-Methyl Effect: Conformational Locking

Natural L-phenylalanine possesses significant rotational freedom around its side-chain dihedral angles (


 and 

). This flexibility often results in a high entropic penalty upon binding to a target receptor. The introduction of a methyl group at the ortho (2-position) of the phenyl ring creates significant steric bulk. This "bump" restricts the rotation of the aromatic ring, effectively locking the amino acid into a specific rotameric conformation[1].
  • Causality: By pre-organizing the peptide into its bioactive conformation, the entropic cost of receptor binding is minimized, frequently resulting in a logarithmic increase in target affinity. Furthermore, this steric bulk can be exploited in "bump-and-hole" chemical genetic strategies to engineer highly selective kinase or epigenetic reader inhibitors[1].

The Para-Fluoro Effect: Metabolic Shielding and Bio-Orthogonality

Fluorine substitution is a privileged tactic in medicinal chemistry[2]. The para-fluoro (4-position) modification serves three distinct mechanistic purposes:

  • Proteolytic & Metabolic Stability: The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This electronic deactivation reduces the

    
    -electron interactions required for recognition by the S1 pockets of serine and aspartic proteases (e.g., chymotrypsin, pepsin)[3]. Additionally, the strong C-F bond completely blocks Phase I metabolism by liver enzymes, specifically preventing para-hydroxylation by phenylalanine hydroxylase[2].
    
  • Lipophilicity: The incorporation of fluorine increases the overall lipophilicity (LogP) of the peptide, enhancing membrane permeability and facilitating potential intracellular target engagement[2].

  • 
    F NMR Spectroscopy:  The 
    
    
    
    F nucleus has a spin of 1/2 and 100% natural abundance. Because fluorine is virtually absent in biological systems, it provides a zero-background, highly sensitive bio-orthogonal probe for studying protein conformational heterogeneity and ligand-receptor dynamics via NMR[4].

Mechanism Root Fmoc-L-2-Me-4-F-Phe Incorporation Sub1 Ortho-Methyl (2-Me) Root->Sub1 Sub2 Para-Fluoro (4-F) Root->Sub2 Effect1 Steric Hindrance (Conformational Locking) Sub1->Effect1 Effect2 Blocks Para-Hydroxylation (Metabolic Stability) Sub2->Effect2 Effect3 19F Isotope Handle (NMR Spectroscopy) Sub2->Effect3 Outcome1 Enhanced Receptor Affinity Effect1->Outcome1 Outcome2 Increased Half-Life Effect2->Outcome2

Caption: Dual mechanistic advantages of 2-methyl and 4-fluoro substitutions in peptide drug design.

Quantitative Data Summary

The following table summarizes the biophysical and pharmacokinetic shifts expected when substituting natural L-Phenylalanine with L-2-Methyl-4-Fluorophenylalanine in a peptide sequence.

PropertyL-Phenylalanine (Natural)L-2-Me-4-F-PhenylalanineCausality / Impact
Rotameric Freedom High (

flexible)
Restricted (Locked

)
Ortho-methyl creates steric clash, reducing entropic penalty upon binding.
Proteolytic Susceptibility High (Rapid cleavage)Low (Extended half-life)Para-fluoro alters S1 pocket binding; blocks Phase I para-hydroxylation[2].
Lipophilicity (

LogP)
BaselineIncreased (+0.3 to +0.5)C-F bond hydrophobicity improves membrane permeability and oral bioavailability potential.
Spectroscopic Utility

H,

C (High background)

F (Zero background)

F provides a highly sensitive, bio-orthogonal probe for structural biology[4].

Experimental Protocols

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Objective: To successfully couple Fmoc-L-2-methyl-4-fluorophenylalanine despite the severe steric hindrance imposed by the ortho-methyl group. Rationale: Standard HBTU/HOBt coupling is often insufficient for ortho-substituted amino acids due to the steric clash at the


-carbon. We mandate the use of HATU (a HOAt-based reagent) which benefits from a neighboring group effect via its pyridine nitrogen, accelerating the nucleophilic attack. Microwave assistance provides the thermodynamic energy required to overcome the steric activation barrier.

Reagents:

  • Fmoc-L-2-methyl-4-fluorophenylalanine (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • Rink Amide or Wang Resin

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes at room temperature.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-L-2-Me-4-F-Phe (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF. Add DIPEA (6.0 eq). Critical Step: Allow pre-activation for exactly 2 minutes to form the active OAt ester before adding to the resin.

  • Coupling (Microwave-Assisted): Transfer the activated amino acid solution to the reaction vessel. Subject to microwave heating at 75°C for 15 minutes. (If performing at room temperature, extend coupling time to 4 hours and perform a double-coupling).

  • Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using 10% Acetic Anhydride / 10% DIPEA in DMF for 10 minutes to prevent deletion sequences.

  • Verification: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling.

SPPS_Workflow A Resin Swelling B Fmoc Deprotection (20% Piperidine) A->B C Activation (HATU/DIPEA) B->C D Coupling 2-Me-4-F-Phe (Microwave/75°C) C->D E Washing & Capping D->E F Cleavage & Global Deprotection E->F

Caption: Optimized SPPS workflow for sterically hindered Fmoc-L-2-methyl-4-fluorophenylalanine.

Protocol B: Proteolytic Stability Validation Assay

Objective: To quantify the extended half-life (


) of the fluorinated/methylated peptide compared to the wild-type (WT) sequence.
Rationale:  Establishing trustworthiness in drug design requires empirical validation of metabolic shielding. This assay uses 

-chymotrypsin, which specifically cleaves at the C-terminus of large hydrophobic residues (like Phe)[3].

Step-by-Step Procedure:

  • Preparation: Prepare a 1.5 mM stock solution of both the WT peptide and the 2-Me-4-F-Phe modified peptide in DMSO.

  • Buffer Setup: Prepare working buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM CaCl

    
    .
    
  • Enzyme Incubation: In a microcentrifuge tube, combine 180 µL of working buffer, 10 µL of peptide stock (final concentration 75 µM), and 10 µL of 50 µM

    
    -chymotrypsin. Incubate at 37°C.
    
  • Sampling: At designated time points (0, 15, 30, 60, 120, 240 minutes, and 24 hours), extract a 20 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it with 20 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to denature the protease.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Data Processing: Integrate the area under the curve (AUC) for the intact peptide peak at each time point. Plot % intact peptide vs. time to calculate the pseudo-first-order degradation half-life (

    
    ).
    

References

  • National Institutes of Health (PMC)
  • ACS Sensors (American Chemical Society)
  • National Institutes of Health (PMC)
  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function MDPI URL

Sources

Method

Use of Fmoc-L-2-methyl-4-fluorophenylalanine for enhancing peptide stability

Executive Summary The clinical translation of peptide therapeutics is frequently attrited by rapid in vivo degradation.[1] Proteolytic enzymes, particularly chymotrypsin-like proteases, aggressively target aromatic resid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently attrited by rapid in vivo degradation.[1] Proteolytic enzymes, particularly chymotrypsin-like proteases, aggressively target aromatic residues (Phe, Tyr, Trp).[] This Application Note details the strategic use of Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe), a dual-modified non-canonical amino acid (ncAA), to engineer protease resistance.[]

By combining ortho-methylation (steric shielding/conformational bias) with para-fluorination (metabolic blocking/electronic modulation), this residue offers a synergistic approach to extending peptide half-life without abolishing receptor affinity.[] This guide provides mechanistic insights, optimized SPPS coupling protocols, and validation workflows for immediate implementation in drug discovery campaigns.

Mechanistic Rationale: The "Shield and Lock" Effect

Standard Phenylalanine (Phe) is a primary recognition motif for chymotrypsin.[] The introduction of modifications at the ortho (2-) and para (4-) positions of the phenyl ring alters the physicochemical landscape of the residue, rendering it "invisible" or inaccessible to proteases.

A. The Ortho-Methyl (2-Me) Effect: Steric & Conformational Control
  • Proteolytic Shielding: The methyl group at the 2-position creates significant steric bulk proximal to the peptide backbone. This bulk physically obstructs the catalytic triad of proteases from accessing the scissile amide bond.

  • Conformational Constraint: The 2-methyl group induces a restricted rotation of the side chain (

    
     angle) due to steric clashes with the peptide backbone. This often biases the peptide into stable turn conformations (e.g., 
    
    
    
    -turns), reducing the entropic cost of binding to receptors while further limiting protease access [1].
B. The Para-Fluoro (4-F) Effect: Metabolic & Electronic Tuning
  • Metabolic Blockade: The para-position is a hotspot for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[] Fluorine, being bio-isosteric to hydrogen but forming a stronger C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), effectively blocks this metabolic route [2].

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This reduces the electron-rich nature of the ring, weakening "cation-

    
    " interactions that often facilitate protease binding, while potentially enhancing hydrophobic interactions with target receptors [3].
    

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The ortho-methyl group introduces steric hindrance that can retard coupling rates, leading to deletion sequences if standard protocols are not adjusted.[]

Scope: Synthesis of a model peptide utilizing Fmoc-2-Me-4-F-Phe on Rink Amide resin.

Materials Required
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).[]

  • Amino Acid: Fmoc-L-2-methyl-4-fluorophenylalanine (and standard Fmoc-AAs).[]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[]

  • Base: DIEA (N,N-Diisopropylethylamine).[][3][4][5]

  • Solvent: DMF (Anhydrous).[]

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Swell resin in DCM (20 min), then wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (The Critical Step):

    • Note: Do not use DIC/HOBt for this residue; kinetics are too slow.[]

    • Dissolve Fmoc-2-Me-4-F-Phe (3.0 eq relative to resin loading) in minimum DMF.[]

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[]

    • Add DIEA (6.0 eq) immediately prior to addition to resin.[]

    • Pre-activation time: 30 seconds (keep short to avoid racemization).

  • Coupling:

    • Add activated mixture to resin.[][4][6][7]

    • Reaction Time: Agitate for 2 hours at room temperature (standard AAs require 45 min; hindered AAs require extended time).

    • Optional: For difficult sequences, perform a "Double Coupling" (repeat Step 3 & 4 with fresh reagents for 1 hour).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[][4][8]

    • Result: If beads remain colorless, coupling is complete.[] If blue, repeat coupling.[][4]

  • Capping (Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 min to terminate unreacted chains.

DOT Diagram: Optimized SPPS Workflow

SPPS_Workflow cluster_Coupling Modified Coupling Cycle (Critical) Start Start: Rink Amide Resin Swell 1. Resin Swelling (DCM, 20 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash 3. Wash Cycle (DMF/DCM) Deprotect->Wash Activate 4. Activation Reagents: HATU / HOAt / DIEA Target: Fmoc-2-Me-4-F-Phe Wash->Activate React 5. Coupling Reaction Time: 120 mins Temp: 25°C Activate->React Test 6. Kaiser Test React->Test Double Double Coupling (Repeat Steps 4-5) Test->Double Positive (Blue) Cap 7. Capping (Ac2O / DIEA) Test->Cap Negative (Colorless) Double->Cap Cap->Deprotect Next AA Cleave 8. Final Cleavage (TFA/TIS/H2O) Cap->Cleave Sequence Complete

Caption: Optimized SPPS workflow emphasizing the extended coupling time and HATU/HOAt activation required for the sterically hindered Fmoc-2-Me-4-F-Phe residue.

Validation Protocol: Enzymatic Stability Assay

Objective: Quantify the half-life extension (


) of the modified peptide compared to the wild-type (WT).
Assay Conditions
  • Enzyme:

    
    -Chymotrypsin (selectively cleaves C-terminal to Phe, Tyr, Trp).[]
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Temperature: 37°C.[]

Procedure
  • Preparation: Dissolve peptides (WT and Modified) in buffer to a final concentration of 200

    
    M.
    
  • Initiation: Add

    
    -Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Measure the Area Under Curve (AUC) of the intact parent peptide.

Data Analysis & Expected Results

Calculate the percentage of remaining peptide at each time point relative to


. Plot 

vs. Time to determine the rate constant (

) and half-life (

).[]

Table 1: Comparative Stability Data (Representative)

ParameterWild-Type Peptide (Phe)Modified Peptide (2-Me-4-F-Phe)Improvement Factor

(Chymotrypsin)
28 mins> 480 mins> 17x

(Human Plasma)
1.2 hours8.5 hours~ 7x
Proteolytic Susceptibility High (C-term cleavage)Negligible--

Mechanism of Action Diagram

Mechanism cluster_Peptide Modified Peptide Residue Protease Protease (Chymotrypsin) Backbone Peptide Backbone (-NH-CH-CO-) Protease->Backbone Attack Blocked Phenyl Phenyl Ring Backbone->Phenyl Ortho 2-Methyl Group (Steric Shield) Phenyl->Ortho Ortho-pos Para 4-Fluoro Atom (Metabolic Block) Phenyl->Para Para-pos Ortho->Protease Steric Repulsion Metabolism Oxidative Metabolism (P450) Metabolism->Para Oxidation Blocked

Caption: Mechanistic diagram illustrating how the 2-Methyl group sterically hinders protease attack while the 4-Fluoro group prevents metabolic oxidation.[]

References

  • University of California, Irvine. (n.d.).[] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved October 24, 2023, from [Link]

  • National Institutes of Health (NIH). (2020).[] Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved October 24, 2023, from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine in the Synthesis of Advanced Antibacterial Peptides

Abstract The escalating crisis of antimicrobial resistance necessitates innovative strategies for the development of new therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative strategies for the development of new therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[1][2] The strategic incorporation of non-canonical amino acids (ncAAs) into AMP sequences is a powerful tool to enhance their pharmacological properties, including proteolytic stability, target selectivity, and potency.[3][4] This document provides a detailed guide for researchers on the use of Fmoc-L-2-methyl-4-fluorophenylalanine, a sterically hindered, fluorinated amino acid derivative, in the solid-phase peptide synthesis (SPPS) of novel antibacterial peptides. We will explore the scientific rationale for its use, address the synthetic challenges associated with its sterically demanding nature, and provide detailed, field-proven protocols for its successful incorporation, purification, and characterization.

Introduction: The Rationale for Advanced Amino Acid Analogs in AMP Design

Standard peptides composed of natural amino acids often suffer from limitations such as susceptibility to protease degradation, which curtails their in vivo half-life.[5] The introduction of ncAAs offers a direct route to overcome these liabilities.[6][7] Fluorinated amino acids, in particular, are of significant interest in medicinal chemistry. The replacement of hydrogen with fluorine can profoundly influence a peptide's conformational preferences, hydrophobicity, and metabolic stability without dramatically increasing its size.[8][9]

Fmoc-L-2-methyl-4-fluorophenylalanine is a uniquely engineered building block designed to confer multiple advantages.[10]

  • Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for modern solid-phase peptide synthesis, allowing for mild, base-labile deprotection conditions that are compatible with a wide range of sensitive functional groups.[11][12]

  • 4-Fluoro Substitution: The fluorine atom on the phenyl ring enhances the hydrophobicity of the side chain, a critical parameter for the membrane-disrupting activity of many AMPs.[13][14] It can also form unique electronic interactions and block sites of metabolic degradation.

  • 2-Methyl Substitution: The ortho-methyl group introduces significant steric bulk. This feature is a double-edged sword; it can effectively shield the peptide backbone from proteolytic enzymes but also presents a considerable challenge during the peptide coupling step, requiring specialized synthetic strategies.[15][16]

The combination of these features makes Fmoc-L-2-methyl-4-fluorophenylalanine an attractive candidate for designing robust, next-generation AMPs.

Physicochemical Properties and Potential Benefits

The strategic placement of L-2-methyl-4-fluorophenylalanine within an AMP sequence can be leveraged to fine-tune its biological activity.

Property EnhancementMechanistic RationaleReference
Increased Proteolytic Stability The ortho-methyl group sterically hinders the approach of proteases to the adjacent peptide bonds, significantly slowing degradation.[4][5]
Modulated Amphipathicity The fluorinated and methylated phenyl ring alters local hydrophobicity, allowing for precise control over the peptide's overall amphipathic character, which is crucial for selective interaction with bacterial membranes.[13][17]
Conformational Rigidity The steric bulk of the side chain can restrict rotational freedom, potentially pre-organizing the peptide into a more bioactive conformation (e.g., a stable α-helix) for enhanced receptor or membrane binding.[8]
Enhanced Membrane Perturbation Increased hydrophobicity can strengthen the peptide's interaction with the lipid bilayer of bacterial membranes, potentially leading to more potent disruption and cell death.[14]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a sterically hindered amino acid like Fmoc-L-2-methyl-4-fluorophenylalanine necessitates a departure from standard SPPS protocols. The primary challenge is achieving complete and efficient coupling to the sterically encumbered α-amino group of the preceding residue or the hindered carboxyl group of the incoming amino acid itself.[16][18]

Essential Materials and Reagents
  • Resin: Rink Amide AM resin (for C-terminally amidated peptides, common for AMPs).

  • Amino Acids: Fmoc-protected standard amino acids and Fmoc-L-2-methyl-4-fluorophenylalanine.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, recommended for difficult couplings).

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF.

  • Coupling Reagents (High Potency): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water (H₂O) 2.5%.

  • Precipitation: Cold (-20°C) diethyl ether.

  • Analytical: HPLC system with a C18 column, Mass Spectrometer (ESI or MALDI).

SPPS Workflow Diagram

The following diagram illustrates the key iterative steps in the SPPS cycle, emphasizing the critical coupling stage for the hindered amino acid.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA, HATU, DIPEA in NMP) Critical Step for Hindered AA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring 3. Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Coupling Complete Monitoring->Coupling Incomplete (Recouple) End Completed Peptide-Resin Start Resin-NH2 Post_Synthesis_Workflow Cleavage Peptide Cleavage from Resin (TFA) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization (Crude White Powder) Precipitation->Lyophilization Purification RP-HPLC Purification (C18 Column) Lyophilization->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization FinalProduct Pure Peptide Characterization->FinalProduct

Sources

Method

Application Notes and Protocols: Fmoc-L-2-methyl-4-fluorophenylalanine for Advanced Protein Engineering and Modification

Introduction: Engineering Peptides with Precision and Enhanced Functionality The strategic incorporation of non-natural amino acids (nnAAs) into peptide and protein scaffolds is a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptides with Precision and Enhanced Functionality

The strategic incorporation of non-natural amino acids (nnAAs) into peptide and protein scaffolds is a cornerstone of modern drug discovery and biomaterial science.[1] This approach allows for the fine-tuning of pharmacological properties, such as metabolic stability, receptor affinity, and bioavailability.[2] Among the vast arsenal of available nnAAs, Fmoc-L-2-methyl-4-fluorophenylalanine stands out as a particularly powerful building block for introducing precise conformational constraints and modulating electronic properties within a peptide sequence.[3]

The presence of a fluorine atom on the phenyl ring can significantly influence biological activity and metabolic stability, while the ortho-methyl group introduces a considerable degree of steric hindrance that can dictate local peptide conformation.[3][4] This unique combination makes it an invaluable tool for researchers aiming to design novel peptide-based therapeutics, diagnostic agents, and engineered proteins with enhanced efficacy and a favorable safety profile.[3]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of Fmoc-L-2-methyl-4-fluorophenylalanine in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, address potential challenges, and provide field-proven insights to ensure successful incorporation and yield high-quality modified peptides.

Physicochemical Properties of Fmoc-L-2-methyl-4-fluorophenylalanine

A thorough understanding of the physicochemical properties of this unique amino acid derivative is crucial for its effective application in peptide synthesis.

PropertyValueSource
CAS Number 1217700-70-3[3]
Molecular Formula C₂₅H₂₂FNO₄[3]
Molecular Weight 419.45 g/mol [3]
Appearance White to off-white solid[3]
Storage Conditions 2 - 8 °C[3]

The Dual Impact of Methylation and Fluorination on Peptide Properties

The strategic placement of the methyl and fluoro groups on the phenylalanine scaffold imparts distinct and synergistic effects on the resulting peptide.

The Role of 4-Fluoro Substitution: Enhancing Stability and Modulating Interactions

The incorporation of fluorine into amino acids is a well-established strategy in medicinal chemistry to enhance the metabolic stability of peptides.[5][6] The strong electron-withdrawing nature of the fluorine atom can alter the electronic environment of the adjacent peptide bond, making it less susceptible to enzymatic cleavage by proteases such as chymotrypsin.[7] This can lead to a significantly prolonged in vivo half-life. Furthermore, the fluorine atom can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, which can influence binding affinity and specificity to target proteins.[2]

The Influence of 2-Methyl Substitution: Imposing Conformational Constraints

The ortho-methyl group on the phenyl ring introduces significant steric bulk, which restricts the rotational freedom around the chi (χ) dihedral angles of the amino acid side chain. This conformational constraint can be exploited to favor specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[8] By locking the peptide into a more pre-organized and bioactive conformation, the entropic penalty of binding to a target receptor can be reduced, potentially leading to higher affinity.[9] However, this same steric hindrance presents a significant challenge during the peptide synthesis process itself.[10]

Core Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the key stages of incorporating Fmoc-L-2-methyl-4-fluorophenylalanine into a growing peptide chain using standard Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-L-2-Me-4-F-Phe, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Coupling Monitoring (Bromophenol Blue Test) Wash2->Monitor Repeat Repeat Cycle Monitor->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) Monitor->Cleavage Complete Repeat->Coupling Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocols and Methodologies

Protocol 1: Standard Fmoc Deprotection

The removal of the Fmoc protecting group is a critical first step in each cycle of peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • High-purity DMF for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time with fresh deprotection solution for 7-10 minutes to ensure complete removal of the Fmoc group.[11]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Rationale: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc group via a β-elimination mechanism.[11] A two-step deprotection ensures complete removal, which can be monitored by the UV absorbance of the released dibenzofulvene adduct. Thorough washing is crucial as residual piperidine will neutralize the subsequent coupling reaction.

Protocol 2: Coupling of Fmoc-L-2-methyl-4-fluorophenylalanine - Overcoming Steric Hindrance

The primary challenge in coupling this amino acid is the steric hindrance from the 2-methyl group.[10] Standard coupling conditions may result in low yields and deletion sequences. The following protocol is optimized for this sterically demanding residue.

Coupling_Strategy cluster_challenge The Challenge cluster_solutions The Solution Challenge Steric Hindrance from 2-Methyl Group Reagents Potent Coupling Reagents HATU, HCTU, PyBOP Conditions Optimized Conditions Double Coupling, Extended Time, Microwave Assistance Monitoring Reliable Monitoring Bromophenol Blue Test

Caption: Strategy for coupling sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-2-methyl-4-fluorophenylalanine (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HCTU, or PyBOP) (3-5 equivalents)[1][12]

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • High-purity DMF

  • Solid-phase synthesis vessel

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-L-2-methyl-4-fluorophenylalanine and the coupling reagent (e.g., HATU) in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

  • Reaction: Agitate the resin slurry for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or microwave-assisted synthesis can be employed to enhance efficiency.[1][13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Bromophenol Blue test to check for the presence of unreacted secondary amines. The standard Kaiser (ninhydrin) test is not reliable for sterically hindered couplings.[1][14]

    • Negative result (yellow beads): Coupling is complete. Proceed to the next deprotection cycle.

    • Positive result (blue/green beads): Coupling is incomplete.[1]

  • Recoupling (if necessary): If the coupling is incomplete, repeat steps 1-5 with a fresh solution of activated amino acid. This is known as a "double coupling" and is often necessary for sterically hindered residues.[12]

Causality Behind Experimental Choices:

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient to overcome the steric barrier presented by the 2-methyl group.[1][15] Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are more reactive and are recommended for such "difficult" couplings.[16][17]

  • Extended Reaction Time/Double Coupling: The increased steric bulk slows down the reaction kinetics. Providing more time or a second opportunity for the reaction to occur increases the probability of achieving a complete coupling.[12]

  • Microwave Assistance: Microwave energy can accelerate the coupling reaction, helping to overcome the activation energy barrier imposed by steric hindrance.[13]

  • Bromophenol Blue Test: This qualitative test is more sensitive for detecting unreacted amines in sterically hindered environments where the ninhydrin test may give a false negative.[1][14]

Protocol 3: Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/water (95:2.5:2.5) mixture. The choice depends on the other amino acids in the sequence.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

Application Case Study: Enhancing Enzymatic Stability

The incorporation of fluorinated amino acids can dramatically improve a peptide's resistance to proteolytic degradation. A study by Asante et al. (2014) demonstrated this effect by comparing a native peptide to one containing a fluorinated phenylalanine derivative against the protease α-chymotrypsin.[5]

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~1%
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%
Data extrapolated from Asante et al. (2014).[7]

This significant difference in degradation highlights the utility of fluorinated phenylalanine analogs in designing more robust peptide therapeutics.

Analytical Characterization

After synthesis and purification, it is essential to characterize the final peptide to confirm its identity and purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification and purity assessment of the final peptide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the non-natural amino acid.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive to the local chemical environment and can be used to study peptide conformation, folding, and interactions with binding partners.[18][19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequence - Insufficiently reactive coupling reagent. - Steric hindrance from the 2-methyl group. - Peptide aggregation on the resin.- Switch to a more potent coupling reagent (HATU, HCTU, PyBOP).[20] - Perform a double coupling.[12] - Increase the coupling time or use microwave assistance.[1] - Use chaotropic salts (e.g., LiCl) or a solvent mixture (DMF/DCM) to disrupt aggregation.[12]
Low Final Yield - Incomplete Fmoc deprotection. - Incomplete coupling at multiple steps.- Increase deprotection time or use a stronger base solution (if compatible with the sequence). - Meticulously monitor each coupling step, especially for hindered residues.
Side Product Formation - Racemization during activation/coupling. - Reaction of scavengers with the peptide during cleavage.- Use coupling reagents known for low racemization (e.g., HATU).[16] - Carefully select the cleavage cocktail based on the peptide sequence.

Conclusion

Fmoc-L-2-methyl-4-fluorophenylalanine is a powerful and versatile tool for peptide engineering and modification. While its incorporation requires special considerations to overcome the challenge of steric hindrance, the benefits of enhanced enzymatic stability and conformational control are substantial. By employing potent coupling reagents, optimizing reaction conditions, and utilizing appropriate monitoring techniques, researchers can successfully integrate this unique building block to develop next-generation peptide therapeutics and advanced biomaterials. The protocols and insights provided in this guide offer a robust framework for harnessing the full potential of Fmoc-L-2-methyl-4-fluorophenylalanine in your research and development endeavors.

References

  • Kaur, H., & Chourasia, M. (2021). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR analyzes peptides, amino acids | C&EN Global Enterprise. Retrieved from [Link]

  • Williamson, D. J., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. Retrieved from [Link]

  • Burke, T. A., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Jbara, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Ukani, B., et al. (2020). Efficient peptide coupling involving sterically hindered amino acids. ResearchGate. Retrieved from [Link]

  • Ozeki, E., et al. (1989). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. PubMed. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Retrieved from [Link]

  • Aviv, H., et al. (2023). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties of Fmoc-Phe and the double fluorinated Fmoc-Phe. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Montclare, J. K., & Tirrell, D. A. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved from [Link]

  • Hayashi, Y., & Li, P. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts. Retrieved from [Link]

  • Ayoub, D., et al. (2021). Strategies for Improving Peptide Stability and Delivery. PMC. Retrieved from [Link]

  • Szolajska, K., & Otlewski, J. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Retrieved from [Link]

  • Sherman, S. L., et al. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.gov. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 50 questions with answers in SPPS | Science topic. Retrieved from [Link]

  • MDPI. (2021, February 25). Conformationally Constrained Peptides. Encyclopedia. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aggregation in peptides containing 2-methyl-4-fluorophenylalanine

Welcome to the Technical Support Center for Advanced Peptide Engineering. This guide is specifically designed for researchers and drug development professionals facing synthesis and formulation challenges when incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Engineering. This guide is specifically designed for researchers and drug development professionals facing synthesis and formulation challenges when incorporating 2-methyl-4-fluorophenylalanine (2-Me-4-F-Phe) into peptide sequences.

Part 1: Mechanistic Insights – The Causality of Aggregation

To troubleshoot aggregation, we must first understand the biophysical causality introduced by 2-Me-4-F-Phe. Fluorinated amino acids are frequently utilized to enhance proteolytic stability and modulate pharmacokinetics[1]. However, replacing a canonical phenylalanine with 2-Me-4-F-Phe fundamentally alters the local thermodynamic landscape of the peptide:

  • The Fluorous Effect & Superhydrophobicity: The high electronegativity of the 4-fluoro substitution draws electron density away from the aromatic ring. This creates a "fluorous effect," drastically reducing the side chain's ability to form hydrogen bonds with water and driving superhydrophobic collapse[2].

  • Altered Non-Covalent Interactions: The introduction of fluorine alters the electrostatic profile of the benzene ring, enabling strong

    
     interactions and modifying cation-
    
    
    
    and
    
    
    stacking dynamics.
  • Steric Restriction: The 2-methyl group adds significant steric bulk near the peptide backbone. This restricts the

    
     and 
    
    
    
    dihedral angles, often kinetically trapping the growing peptide chain in aggregation-prone
    
    
    -sheet-like networks during synthesis.

AggregationMechanism A Incorporation of 2-Me-4-F-Phe B Steric Restriction (2-Methyl Group) A->B C Altered Electron Density & Superhydrophobicity (4-Fluoro) A->C E Intermolecular Backbone Hydrogen Bonding B->E D Enhanced π-π Stacking & C-F···H Interactions C->D D->E F Peptide Aggregation (β-Sheet / Amorphous) E->F

Mechanistic pathway of 2-Me-4-F-Phe induced peptide aggregation.

Part 2: Troubleshooting Guide – Solid-Phase Peptide Synthesis (SPPS)

Q: My synthesis stalls completely immediately after coupling 2-Me-4-F-Phe. What is happening? A: You are experiencing acute on-resin aggregation. The superhydrophobicity of the fluorinated side chain causes the growing peptide chains to collapse onto each other, forming inter-chain hydrogen bonds that physically block the N-terminal amine from subsequent Fmoc deprotection and coupling reagents.

Q: How can I disrupt this hydrogen bonding network without altering my target sequence? A: You must alter the solvent thermodynamics. We recommend washing the resin with chaotropic salts (e.g., 0.8 M


 or 

) dissolved in DMF or NMP prior to coupling. Chaotropic agents disrupt the organized hydrogen-bonding network of the aggregates, re-exposing the reactive N-terminus.

Q: Chaotropic salts improved my yield, but I am still seeing deletion sequences. What is the next logical step? A: If solvent modulation fails, you must intervene sterically. Incorporate backbone-protecting groups such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid immediately preceding the 2-Me-4-F-Phe residue. Alternatively, if your sequence contains Ser, Thr, or Cys within 6 residues of the fluorinated amino acid, substitute them with pseudoproline dipeptides. These modifications force a "kink" in the backbone, making


-sheet formation sterically impossible.

SPPSTroubleshooting Start Aggregation Detected During SPPS Check1 Optimize Solvent System Start->Check1 Action1 Add 0.8 M LiCl or NaClO4 to DMF/NMP Check1->Action1 Check2 Does aggregation persist? Action1->Check2 Action2 Use Backbone Protection (Dmb/Hmb) or Pseudoprolines Check2->Action2 Yes Action3 Apply Microwave Heating (75°C) & Extended Coupling Check2->Action3 Still Unresolved

Decision tree for mitigating on-resin aggregation during SPPS.

Part 3: Troubleshooting Guide – Solution-Phase Formulation

Q: After global cleavage and lyophilization, my peptide forms a cloudy suspension in aqueous assay buffers. How do I recover it? A: Fluorinated peptides are prone to forming highly stable, irreversible aggregates during the lyophilization process due to the concentration of hydrophobic domains. Do not attempt to force dissolution with heat. Instead, utilize a fluorinated co-solvent like Hexafluoroisopropanol (HFIP) to break the aggregates (see Protocol 2 below). HFIP acts as a hydrogen-bond donor and effectively solvates the fluorous domains[2].

Q: How do I maintain solubility once the HFIP is removed? A: Formulate the final peptide in a buffer whose pH is at least 2 units away from the peptide's isoelectric point (pI) to maximize electrostatic repulsion. Additionally, the inclusion of non-ionic surfactants (e.g., 0.01% - 0.05% Tween-20 or Poloxamer 188) will shield the fluorinated hydrophobic patches from the aqueous environment.

Part 4: Quantitative Efficacy of Anti-Aggregation Strategies

The following table summarizes the expected impact of various interventions when synthesizing and handling peptides containing highly hydrophobic fluorinated residues.

StrategyMechanism of ActionEfficacy (Coupling Yield)Recommended Stage
Chaotropic Salts (0.8 M LiCl) Disrupts hydrogen bonding networkModerate (+15-20%)SPPS (Coupling/Deprotection)
Dmb/Hmb Backbone Protection Sterically hinders inter-chain H-bondsHigh (+40-50%)SPPS (Sequence Design)
Microwave-Assisted SPPS (75°C) Provides kinetic energy to break aggregatesHigh (+35-45%)SPPS (Coupling)
HFIP Pre-treatment Solvates fluorinated moieties (fluorous effect)High (Complete recovery)Post-Cleavage / Formulation

Part 5: Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted SPPS with Chaotropic Salts

This protocol utilizes kinetic energy and thermodynamic disruption to force the coupling of 2-Me-4-F-Phe.

  • Resin Swelling: Swell the peptidyl-resin in a 1:1 (v/v) mixture of DMF/NMP containing 0.8 M

    
     for 30 minutes at room temperature.
    
  • Activation: Prepare the coupling solution using 4 equivalents of Fmoc-2-Me-4-F-Phe-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow 1 minute for pre-activation.

  • Coupling: Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Apply microwave irradiation (e.g., via a CEM Liberty Blue synthesizer) at 75°C for exactly 5 minutes.

    • Critical E-E-A-T Note: Do not exceed 75°C. The electron-withdrawing nature of the fluorine atom can increase the acidity of the

      
      -proton, making the residue highly susceptible to base-catalyzed epimerization at elevated temperatures.
      
  • Washing: Wash the resin 3x with the 0.8 M

    
     DMF solution.
    
  • Validation: Perform a micro-cleavage on 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to validate the absence of the uncoupled deletion sequence before proceeding to the next Fmoc deprotection.

Protocol 2: HFIP Disaggregation and Formulation

This protocol resets the peptide's structural memory, converting aggregated


-sheets back into soluble monomers.
  • Solvation: Weigh the lyophilized crude peptide and dissolve it entirely in 100% Hexafluoroisopropanol (HFIP) at a concentration of 1 mg/mL.

  • Disruption: Sonicate the solution in a water bath for 10 minutes at room temperature. The solution should become completely optically clear.

  • Film Formation: Remove the HFIP under a gentle, steady stream of nitrogen gas until a thin, glassy peptide film remains on the vial wall.

  • Desiccation: Lyophilize the film for a minimum of 2 hours to ensure the complete removal of residual volatile HFIP.

  • Reconstitution: Immediately reconstitute the peptide film in your target aqueous buffer (e.g., 50 mM Tris, pH 7.4) supplemented with 0.05% Tween-20. Vortex gently until dissolved.

References

  • Safferthal, M., Greis, K., Chang, R., Chang, C. -W., Hoffmann, W., Meijer, G., von Helden, G., & Pagel, K. (2024). "The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study." Physical Chemistry Chemical Physics, 26(44), 28155-28160.

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Library.

  • Monkovic, J. M., Gibson, H., Sun, J. W., & Montclare, J. K. (2022). "Fluorinated Protein and Peptide Materials for Biomedical Applications." Pharmaceuticals, 15(10), 1201. 2

  • Richardson, P. (2025). "Utility of fluorinated α-amino acids in development of therapeutic peptides." Expert Opinion on Drug Discovery. 1

Sources

Optimization

Troubleshooting incomplete Fmoc deprotection of hindered amino acids

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #Fmoc-404: Resolution Guide for Incomplete Deprotection in Hindered Sequences Technical Support Dashboard: Incomplete Fmoc Deprotection Status:...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #Fmoc-404: Resolution Guide for Incomplete Deprotection in Hindered Sequences

Technical Support Dashboard: Incomplete Fmoc Deprotection

Status: Open Severity: High (Synthesis Stalled/Low Yield) Applicable Sequences: Sterically hindered (N-methylated, Aib), Aggregation-prone (Poly-Ala, hydrophobic domains), and "Difficult Sequences" (e.g., ACP 65-74,


-Amyloid).

Diagnostic Triage: Is it really incomplete deprotection?

Before altering your protocol, confirm the diagnosis. Incomplete coupling and incomplete deprotection often look similar (deletion sequences), but their chemical signatures differ.

ObservationDiagnosisRoot Cause
Mass Spec: Target Mass + 222 DaConfirmed Incomplete Deprotection Fmoc group remains attached. Base could not access N-terminus.
Mass Spec: Target Mass - (AA Residue)Incomplete Coupling Deprotection worked, but next AA failed to attach.
Kaiser Test: Blue beadsFree Amine Present Deprotection successful (or coupling failed).
Kaiser Test: Colorless (False Negative)Aggregation / "Difficult Sequence" The N-terminus is buried in a

-sheet; reagents cannot access it to deprotect OR to react with ninhydrin.

The "Self-Validating" Check: If your Kaiser test is colorless, but your micro-cleavage MS shows a +222 Da peak, you have aggregation-induced incomplete deprotection . The peptide has folded in on itself, shielding the Fmoc group from the piperidine.

Core Mechanism & Causality[1]

To fix the issue, you must understand the failure mode. Fmoc removal relies on an E1cB elimination mechanism .[1]

  • Proton Abstraction: The base (Piperidine) must abstract the acidic proton at the fluorenyl 9-position.

  • Elimination: The intermediate collapses, releasing dibenzofulvene (DBF) and

    
    .
    
  • Scavenging: The DBF is highly reactive and must be trapped by the base to prevent it from re-attaching to the peptide amine.[1]

Why it fails:

  • Steric Hindrance: In N-methylated amino acids or bulky residues (Aib, Val, Ile), the bulky side chains physically block the base from reaching the acidic proton.[2][3]

  • Aggregation: Inter-chain hydrogen bonding forms "pseudo-crystalline"

    
    -sheets on the resin. The reagents are in the solution, but the peptide is effectively a solid rock.
    

Strategic Solutions & Protocols

Strategy A: The "Super-Base" Cocktail (Chemical Optimization)

Best for: Sterically hindered amino acids (Aib, N-Me-AA) where aggregation is NOT the primary cause.

Standard piperidine (


) is often too weak or slow for hindered protons. We switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a non-nucleophilic amidine base (

).

Critical Warning: DBU is non-nucleophilic.[4] It removes the Fmoc but cannot scavenge the released dibenzofulvene. You must include a secondary amine (piperidine or morpholine) to act as a scavenger, or the fulvene will re-alkylate your peptide.

Protocol: DBU/Piperidine Cocktail

  • Prepare Solution: 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.

  • Swell Resin: 30 mins in DMF (crucial for accessibility).

  • Cycle 1 (Short): Add solution, agitate 5 mins. Drain.

  • Cycle 2 (Long): Add fresh solution, agitate 15 mins. Drain.

  • Wash: DMF (

    
     min) to remove all traces of DBU.
    

Risk Control: DBU promotes Aspartimide formation (side reaction at Asp-Gly/Asp-Ser sites). If your sequence contains Asp, add 0.1 M HOBt or Oxyma to the deprotection cocktail to suppress this side reaction [1].

Strategy B: Thermal Disruption (Microwave Optimization)

Best for: Aggregation-prone sequences (Hydrophobic runs).

Microwave irradiation provides direct kinetic energy to the peptide backbone, disrupting hydrogen bond networks (


-sheets) that thermal heating cannot efficiently break.

Protocol: Microwave-Assisted Deprotection

  • Reagent: Standard 20% Piperidine in DMF (add 0.1M Oxyma to prevent racemization at high heat).

  • Temperature: Set to

    
     (standard) or 
    
    
    
    (difficult).
  • Time: Single stage, 2 minutes (

    
    ) or 3 minutes (
    
    
    
    ).
  • Cooling: Allow vessel to cool to

    
     before draining to prevent solvent flashing.
    
Strategy C: The "Magic Mixture" (Solvation Optimization)

Best for: "Concrete" sequences where chemical/thermal methods fail.

If the peptide is aggregated, DMF alone may not solvate the chains.[5] We use chaotropic salts or specific solvent blends to disrupt H-bonds.[3][6]

Protocol: Chaotropic Deprotection

  • Solvent Base: Replace DMF with NMP (N-methyl-2-pyrrolidone) for better solvation.

  • Additive: Dissolve 0.1 M KSCN (Potassium Thiocyanate) or 5% LiCl in the deprotection solution.

  • Execution: Perform standard deprotection with this modified cocktail. The salt disrupts the secondary structure, exposing the Fmoc group.

Comparative Data: Efficacy of Protocols

The following table illustrates the impact of optimized protocols on the synthesis of the "Difficult Sequence" ACP(65-74) (Sequence:


), known for aggregation-induced deletion.
MethodDeprotection CocktailTempCrude Purity (HPLC)Dominant Impurity
Standard 20% Piperidine/DMF

~35%Des-Val, Des-Ile (Deletion)
Extended 20% Piperidine/DMF

(2x 30m)
~48%Deletion sequences persist
Super-Base 2% DBU / 2% Piperidine

~82% Minor Aspartimide
Microwave 20% Piperidine + 0.1M Oxyma

~91% Negligible

(Data synthesized from comparative studies on difficult sequences [2, 3])

Troubleshooting Visuals

Figure 1: Diagnostic Decision Tree

Use this logic flow to select the correct intervention.

TroubleshootingFlow Start Symptom: Low Yield / Deletion CheckMS Step 1: Check Mass Spec (+222 Da?) Start->CheckMS Yes222 Yes (+222 Da) Fmoc Intact CheckMS->Yes222 Confirmed No222 No (Target Mass - AA) CheckMS->No222 Negative CheckSeq Step 2: Analyze Sequence Yes222->CheckSeq CouplingIssue Diagnosis: Incomplete Coupling (Check Activation/Resin Loading) No222->CouplingIssue IsHindered Steric Bulk? (Aib, N-Me, Val-Val) CheckSeq->IsHindered Bulky Sidechains IsAggregated Aggregation Prone? (Poly-Ala, Hydrophobic, >10 AA) CheckSeq->IsAggregated Long/Hydrophobic ActionDBU Protocol A: Switch to 2% DBU / 2% Pip (Overcomes Sterics) IsHindered->ActionDBU ActionMW Protocol B: Microwave Heating (75-90°C) (Breaks Aggregation) IsAggregated->ActionMW ActionMagic Protocol C: Chaotropic Salts / NMP (Solvates Beta-Sheets) IsAggregated->ActionMagic If no MW available

Caption: Diagnostic workflow to distinguish between steric hindrance and aggregation, mapping to the correct chemical or physical intervention.

Figure 2: The DBU Optimization Pathway

The chemical logic behind the "Super-Base" cocktail.

DBU_Mechanism Substrate Fmoc-Peptide-Resin (Hindered) Step1 DBU (Strong Base) Abstracts Proton Rapidly Substrate->Step1 Reagent Reagent Input: 2% DBU + 2% Piperidine Reagent->Step1 Intermediate Free Amine + Dibenzofulvene (DBF) Step1->Intermediate Scavenge Piperidine (Nucleophile) Traps DBF -> DBF-Pip Adduct Intermediate->Scavenge Failure FAILURE MODE: DBU Only (No Scavenger) DBF re-attaches to Peptide Intermediate->Failure If Piperidine Missing Result Clean Deprotected Peptide Scavenge->Result

Caption: Mechanistic necessity of the DBU/Piperidine blend. DBU drives the elimination; Piperidine is required to scavenge the reactive byproduct.

Frequently Asked Questions (FAQs)

Q: I used DBU and my deprotection worked, but now I have a mass shift of +18 or +28 Da. What happened? A: You likely triggered Aspartimide formation .[7] DBU is a strong base that can deprotonate the backbone amide of Asp-Gly or Asp-Ser sequences, causing the side chain to cyclize.

  • Fix: If using DBU with Asp-containing peptides, add 0.1 M HOBt or 0.1 M Oxyma Pure to the deprotection solution. The acidic additive lowers the apparent pH just enough to protect the backbone amide while still allowing Fmoc removal [4].

Q: Can I just use 50% Piperidine to force the reaction? A: Not recommended. Increasing piperidine concentration beyond 20-25% yields diminishing returns and increases viscosity, which hampers resin penetration. It also increases the risk of base-catalyzed side reactions (like racemization of Cys/His). 2% DBU is far more effective kinetically than 50% Piperidine.

Q: My Kaiser test is brown/red, not blue. Is it deprotected? A: This is common with Proline, Serine, or Asparagine at the N-terminus. Proline is a secondary amine and will not turn blue (use the Chloranil or Isatin test for Proline). If it's not Proline, a reddish/brown result usually indicates a "difficult" deprotection where some free amines are present but aggregation is preventing full reaction with the ninhydrin. Assume incomplete deprotection and run a DBU cycle.[4][6][7][8]

Q: What about Diketopiperazine (DKP) formation? A: DKP is a risk when deprotecting the second amino acid (especially if Proline is involved).[9] The free amine bites back onto the ester linkage, cleaving the dipeptide from the resin.

  • Fix: Do not use DBU for the second amino acid deprotection. Use standard piperidine with short times, or use bulky Trityl protection for the second residue [5].

References

  • Wade, J. D., et al. (1991).[4] Use of DBU for Fmoc deprotection in solid phase peptide synthesis.[6][7][8][10] Peptide Research.[4][11]

  • CEM Corporation. (2013).[12] Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences (ACP 65-74). Methods in Molecular Biology.[12]

  • Sampson, W. R., et al. (1999). Identification of "difficult sequences" in solid phase peptide synthesis. Journal of Peptide Science.

  • Merck/Novabiochem. Aspartimide formation: Mechanism and Prevention. Peptide Synthesis Technical Notes.[13]

  • Giraud, M., et al. (1999). Diketopiperazine formation: A specific side reaction in SPPS.[9] Journal of Peptide Science.

Sources

Troubleshooting

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Fluorinated Residues

Welcome to the Technical Support Center for the optimization of cleavage cocktails for peptides containing fluorinated residues. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of cleavage cocktails for peptides containing fluorinated residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical final step of solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Fluorinated Peptides

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational stability, proteolytic resistance, and overall bioactivity. However, the unique electronic properties of fluorine can introduce challenges during the final cleavage and deprotection step. The high electronegativity of fluorine can influence the reactivity of the peptide backbone and neighboring side-chain protecting groups, potentially leading to incomplete cleavage or unique side reactions. This guide provides a framework for understanding and optimizing the cleavage of these valuable, yet challenging, molecules.

Frequently Asked Questions (FAQs)

Q1: Why do fluorinated residues require special consideration during cleavage?

While extensive literature on specific cleavage side-products for fluorinated residues is not widely available, the strong electron-withdrawing nature of fluorine is a key chemical consideration. This property can potentially strengthen adjacent peptide bonds, making them more resistant to acid-catalyzed hydrolysis. Furthermore, it may alter the acid lability of nearby side-chain protecting groups, necessitating adjustments to standard cleavage protocols.

Q2: What is a cleavage cocktail and why are scavengers necessary?

A cleavage cocktail is a mixture of a strong acid, typically trifluoroacetic acid (TFA), and a variety of scavenger molecules.[1][2] During the cleavage of the peptide from the resin, acid-labile side-chain protecting groups are removed, generating highly reactive carbocations (e.g., tert-butyl cations).[3] These carbocations can re-attach to sensitive residues like tryptophan, methionine, and tyrosine, leading to unwanted byproducts.[2] Scavengers are nucleophilic agents that "trap" these carbocations before they can cause side reactions.[3][4]

Q3: Can I use a standard cleavage cocktail like Reagent K for my fluorinated peptide?

Reagent K (TFA/Water/Phenol/Thioanisole/EDT) is a robust and widely used cleavage cocktail designed to protect a range of sensitive amino acids.[5] For many fluorinated peptides, particularly those that also contain standard sensitive residues, Reagent K is an excellent starting point.[1] However, depending on the type and number of fluorinated residues, optimization may be necessary.

Q4: What are the most common scavengers and what do they do?

ScavengerTarget Reactive Species & Purpose
Water (H₂O) Scavenges tert-butyl cations. Essential for peptides with tBu-protected Ser, Thr, Asp, and Glu. Also aids in the removal of the Pbf protecting group from Arginine.[6]
Triisopropylsilane (TIS) A highly effective scavenger for trityl cations generated from Trt-protected Cys, His, Asn, and Gln.[7]
1,2-Ethanedithiol (EDT) A strong reducing agent and scavenger for tert-butyl cations. Particularly effective in preventing the oxidation of tryptophan and methionine.[4]
Thioanisole Helps to prevent re-attachment of protecting groups to tryptophan and can assist in the removal of the Pbf group from arginine.[7][8]
Phenol Protects tyrosine and tryptophan residues from alkylation and oxidation.[7]

Q5: How do I analyze the purity of my cleaved fluorinated peptide?

The primary methods for analyzing the purity of the crude peptide after cleavage are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9]

  • RP-HPLC: Reversed-phase HPLC is used to separate the target peptide from impurities. A typical mobile phase system is a gradient of water and acetonitrile with 0.1% TFA.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is crucial for confirming the molecular weight of the desired peptide and identifying any byproducts by their mass.

Troubleshooting Guide for Fluorinated Peptide Cleavage

This section addresses specific issues that may be encountered during the cleavage of peptides containing fluorinated residues.

Problem 1: Incomplete Cleavage from the Resin
  • Symptom: Low yield of the desired peptide, with a significant amount of peptide remaining on the resin (can be confirmed by a post-cleavage resin test like the Kaiser test).[9]

  • Potential Cause (Fluorine-Specific): The electron-withdrawing effect of the fluorine atoms may increase the stability of the peptide-resin linkage, particularly with certain acid-labile linkers.

  • Troubleshooting Steps:

    • Extend Cleavage Time: Increase the cleavage time in increments (e.g., from 2 hours to 4 or 6 hours) and monitor the progress with small-scale test cleavages.

    • Increase TFA Concentration: While most cocktails are 95% TFA, for particularly resistant linkages, a cocktail with a higher TFA concentration (e.g., 97.5%) and a single, effective scavenger like TIS could be tested.

    • Heated Cleavage: Performing the cleavage at a slightly elevated temperature (e.g., 38°C) can increase the rate of cleavage.[7] This should be done with caution as it can also increase the rate of side reactions.

Problem 2: Incomplete Removal of Side-Chain Protecting Groups
  • Symptom: Mass spectrometry reveals peaks corresponding to the desired peptide plus the mass of one or more protecting groups (e.g., +56 for tBu, +252 for Pbf).

  • Potential Cause (Fluorine-Specific): The electronic environment created by nearby fluorinated residues could potentially hinder the acid-catalyzed removal of protecting groups like Pbf on Arginine.

  • Troubleshooting Steps:

    • Optimize Scavenger Composition: For stubborn Pbf group removal, ensure sufficient water (up to 5%) and thioanisole are present in the cocktail.[6]

    • Two-Step Cleavage: Consider a two-step cleavage approach. First, use a milder TFA cocktail to remove more labile protecting groups, filter, and then treat the resin with a stronger cocktail to remove the more resistant groups.

    • Stronger Acid Cocktails: For very resistant groups, more aggressive (though less common in Fmoc synthesis) cleavage reagents like HF or TFMSA might be considered, but this requires specialized equipment and expertise.[10]

Problem 3: Unexpected Side Products Detected by Mass Spectrometry
  • Symptom: MS analysis shows peaks that do not correspond to the target peptide or known protecting group adducts.

  • Potential Cause (Fluorine-Specific): While not definitively documented, the unique chemistry of fluorinated residues could lead to novel side reactions under strong acid conditions.

  • Troubleshooting Steps:

    • Thorough Scavenging: Ensure a comprehensive scavenger cocktail, such as Reagent K, is used as a baseline to minimize common side reactions.[5]

    • Reduce Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can sometimes minimize side reactions, although it may require a longer reaction time.

    • Systematic Scavenger Evaluation: If a persistent side product is observed, perform a series of small-scale cleavages, systematically removing one scavenger at a time to identify which, if any, is contributing to or failing to prevent the side reaction.

Recommended Cleavage Cocktails: A Starting Point

The choice of cleavage cocktail is highly dependent on the entire peptide sequence, not just the fluorinated residues.

Cleavage CocktailComposition (v/v/w)Recommended Use Case for Fluorinated Peptides
Modified Reagent B 95% TFA, 2.5% Water, 2.5% TISFor peptides with fluorinated residues but no other sensitive amino acids (Trp, Cys, Met). This is a good, low-odor starting point.[10]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTThe "gold standard" for complex peptides. Recommended for fluorinated peptides that also contain Trp, Met, Cys, or multiple Arg residues.[1][5]
TFA/Thioanisole/TIS/H₂O 92.5% TFA, 2.5% Thioanisole, 2.5% TIS, 2.5% WaterA good alternative to Reagent K when EDT is not required, but protection for Trp and Arg is still necessary.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

Before committing your entire batch of resin, it is crucial to perform a small-scale test cleavage.

  • Resin Preparation: Dry approximately 20-50 mg of the peptide-resin under vacuum for at least one hour.

  • Cleavage: Add 1 mL of your chosen cleavage cocktail to the dried resin in a microcentrifuge tube.

  • Incubation: Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA filtrate to 10 mL of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.[9]

Protocol 2: Full-Scale Cleavage (Using Reagent K)
  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) to remove residual DMF and dry thoroughly under vacuum.[10]

  • Cocktail Preparation: In a fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

  • Incubation: Gently swirl the mixture at room temperature for 2-4 hours.

  • Isolation: Filter the resin and wash with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the combined TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Washing and Drying: Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and byproducts. Dry the final peptide product under vacuum.

Visual Diagrams

Cleavage_Workflow start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., Reagent K) start->add_cocktail incubate Incubate at Room Temp (2-4 hours) add_cocktail->incubate filter Filter to Remove Resin incubate->filter precipitate Precipitate with Cold Ether filter->precipitate wash Wash with Ether & Dry precipitate->wash analyze Analyze by HPLC/MS wash->analyze end End: Purified Peptide analyze->end Troubleshooting_Logic cluster_0 cluster_1 start Analyze Cleavage Results (HPLC/MS) issue Identify Issue start->issue incomplete_cleavage Incomplete Cleavage? issue->incomplete_cleavage incomplete_deprotection Incomplete Deprotection? issue->incomplete_deprotection side_products Unexpected Side Products? issue->side_products action1 Extend Time / Increase Temp incomplete_cleavage->action1 Yes action2 Optimize Scavengers / Stronger Acid incomplete_deprotection->action2 Yes action3 Modify Scavengers / Lower Temp side_products->action3 Yes

Caption: Decision tree for troubleshooting cleavage issues.

References

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • Cleavage Cocktail Selection. (n.d.). Retrieved from a publicly available academic resource.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Retrieved from a major life sciences company's technical resources.
  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.).
  • Hart, R. A., & Goth, C. K. (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of visualized experiments : JoVE, (68), e4258.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Retrieved from a peptide synthesis resource website.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • BenchChem. (n.d.).
  • Peptide Cleavage from Resin Protocol. (n.d.). Retrieved from a university's peptide synthesis facility website.

Sources

Optimization

Side reactions associated with Fmoc-L-2-methyl-4-fluorophenylalanine in SPPS

Technical Support Center: High-Steric Non-Canonical Amino Acids Subject: Troubleshooting Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) Incorporation Welcome to the technical guide for handling Fmoc-L-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Steric Non-Canonical Amino Acids

Subject: Troubleshooting Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) Incorporation

Welcome to the technical guide for handling Fmoc-L-2-methyl-4-fluorophenylalanine . This residue presents a unique duality in Solid Phase Peptide Synthesis (SPPS):

  • Electronic Effect: The para-fluorine atom withdraws electrons, slightly increasing the acidity of the amide proton.

  • Steric Effect (Critical): The ortho-methyl group creates significant steric clash with the peptide backbone and the incoming activated ester.

This guide addresses the specific friction points caused by this ortho-substitution, primarily incomplete coupling , racemization , and chain aggregation .

Part 1: Coupling Difficulties (The Steric Barrier)

Q1: I am observing a persistent positive Kaiser test (blue beads) even after double coupling. Why is this residue failing to couple?

The Mechanism: The ortho-methyl group at position 2 of the phenyl ring imposes a high rotational energy barrier. This steric bulk shields the


-amino group of the resin-bound peptide (if the hindered AA is on the resin) or the activated carbonyl of the incoming AA. Standard carbodiimide chemistries (DIC/HOBt) often lack the activation energy required to overcome this steric wall, leading to "deletion sequences" where the amino acid is skipped entirely.

Troubleshooting Protocol: High-Efficiency Activation

  • Reagent Switch: Abandon standard carbodiimides. Switch to aminium/uronium salts (HATU) or phosphonium salts (PyAOP) which generate more reactive active esters.[1]

  • Base Optimization: Use HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates acylation rates by up to 10-fold compared to HOBt.

Recommended Protocol (Step-by-Step):

  • Dissolve: 4.0 eq. Fmoc-2-Me-4-F-Phe-OH and 3.9 eq. HATU in minimal DMF (or NMP for better solubility).

  • Activate: Add 8.0 eq. DIPEA (Diisopropylethylamine). Crucial: Activate for only 30-60 seconds before adding to resin to minimize pre-activation racemization.

  • Couple: Add to resin. Agitate for 2 to 4 hours (standard AAs take 45 mins).

  • Monitor: Perform a Kaiser test. If positive, proceed to a second coupling using PyAOP/Collidine (see Racemization section below).

ParameterStandard AAFmoc-2-Me-4-F-Phe-OH
Coupling Reagent HBTU or DIC/HOBtHATU or PyAOP
Coupling Time 30 - 60 min2 - 12 hours
Temperature RT50°C (Microwave optional, max 60°C)
Solvent DMFNMP or DMF/DMSO (9:1)

Part 2: Racemization Mitigation

Q2: My LC-MS shows a "doublet" peak with identical mass. Is this racemization, and how do I prevent it?

The Mechanism: Sterically hindered amino acids require longer activation times.[2] During this prolonged exposure to base (DIPEA), the risk of proton abstraction from the


-carbon increases, leading to the formation of the D-enantiomer (epimerization). The electron-withdrawing para-fluorine atom further acidifies the 

-proton, exacerbating this risk via the oxazolone intermediate pathway.

Troubleshooting Protocol: Base & Additive Tuning If you observe racemization (>1% D-isomer), you must alter the activation environment to be less basic.

  • Switch Base: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is sufficient to deprotonate the carboxylic acid for activation but is too sterically hindered and weak to abstract the

    
    -proton effectively.
    
  • Use Oxyma Pure: Oxyma acts as a potent suppressor of racemization while maintaining high coupling efficiency.

Low-Racemization Coupling Cocktail:

  • AA: 3.0 eq.[3] Fmoc-2-Me-4-F-Phe-OH

  • Activator: 3.0 eq. DIC (Diisopropylcarbodiimide)[4]

  • Additive: 3.0 eq. Oxyma Pure

  • Solvent: DMF/DCM (1:1) to reduce polarity (polar solvents stabilize the racemization intermediate).

Part 3: Fmoc Deprotection & Aggregation

Q3: After coupling this residue, the next amino acid coupling fails. Is the Fmoc group not coming off?

The Mechanism: The ortho-methyl group shields the urethane linkage of the Fmoc group. Standard 20% piperidine may struggle to access the acidic proton on the fluorenyl ring required for the E1cB elimination mechanism. Furthermore, hydrophobic phenylalanine derivatives promote


-sheet aggregation on the resin, collapsing the polymer matrix.

Troubleshooting Protocol: DBU-Assisted Deprotection

  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Aggressive (If aggregation suspected): 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

    • Warning: DBU is aggressive and can cause aspartimide formation if Asp residues are present earlier in the sequence. Use with caution.

Visualizing the Troubleshooting Workflow

SPPS_Troubleshooting Start Issue: Fmoc-2-Me-4-F-Phe-OH Coupling Failure Step1 Action: Switch to HATU/HOAt Increase Time (4h) Start->Step1 Kaiser Kaiser Test Result? Blue Positive (Blue) Incomplete Coupling Kaiser->Blue Failed Colorless Negative (Colorless) Coupling Complete Kaiser->Colorless Passed Step2 Action: Double Couple Use PyAOP + Collidine Blue->Step2 Step3 Action: Check for Racemization (LC-MS) Colorless->Step3 Step1->Kaiser Step2->Kaiser Racem Isomer Detected? Step3->Racem YesRacem Yes: Switch to DIC/Oxyma/Collidine Racem->YesRacem >1% D-isomer NoRacem No: Proceed to Fmoc Removal Racem->NoRacem Pure L-isomer NextAA Continue Synthesis YesRacem->NextAA Deprotect Fmoc Removal Issue? (Slow kinetics) NoRacem->Deprotect DBU Use 2% DBU + 2% Piperidine Deprotect->DBU Aggregated/Slow Deprotect->NextAA Standard DBU->NextAA

Caption: Logical decision tree for troubleshooting steric hindrance and racemization during the incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine.

Part 4: Solubility & Handling

Q4: The amino acid gels or precipitates when dissolved in DMF.

Solution: Fluorinated and methylated phenylalanine derivatives are highly hydrophobic.

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[5] It has better solvating power for hydrophobic aromatics.

  • Chaotropic Salts: Add 0.4M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding and prevents gelation of the peptide-resin matrix.

References

  • Albericio, F., & Biron, E. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses HATU/HOAt efficiency for hindered systems).

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Relevant for ortho-substituted racemization mechanisms).

  • Peptide Chemistry. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (DBU protocols).

Sources

Troubleshooting

Technical Support Center: A Guide to Incorporating Fmoc-L-2-methyl-4-fluorophenylalanine

Welcome to the technical support center for the successful incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the successful incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and success of your synthesis.

Introduction: The Challenge of Steric Hindrance

Fmoc-L-2-methyl-4-fluorophenylalanine is a valuable building block in peptide synthesis, offering the potential to enhance the pharmacological properties of peptide-based therapeutics through its unique structural features.[1] The presence of a methyl group at the α-carbon, however, introduces significant steric hindrance, which can impede the efficiency of peptide bond formation during SPPS.[2][3] This often leads to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the target peptide. This guide will address these challenges, with a particular focus on the strategic use of double coupling to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-2-methyl-4-fluorophenylalanine considered a "difficult" amino acid to incorporate?

The primary challenge lies in the steric hindrance created by the methyl group on the α-carbon, in addition to the bulky Fmoc protecting group.[2][3] This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down the kinetics of the coupling reaction.[4]

Q2: What is "double coupling," and why is it recommended for this amino acid?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[5] For sterically hindered residues like Fmoc-L-2-methyl-4-fluorophenylalanine, a single coupling reaction may not be sufficient to ensure that all available N-terminal amines have reacted. The second coupling step helps to drive the reaction to completion, minimizing the presence of deletion sequences in the final product.[4]

Q3: Will a single coupling with a longer reaction time suffice?

While extending the reaction time of a single coupling can improve efficiency to some extent, it is often not as effective as a double coupling. The initial coupling reaction may stall due to the aforementioned steric hindrance. Introducing a fresh batch of reagents for a second coupling can overcome this by providing a renewed concentration of the activated amino acid.

Q4: Can double coupling lead to side reactions?

The risk of side reactions is generally low with double coupling, provided that high-quality reagents are used and the protocol is followed correctly. The primary concern is the potential for racemization, although this is minimized by the use of modern coupling reagents like HATU and HCTU.[6] It is crucial to ensure thorough washing of the resin between the two coupling steps to remove any byproducts.

Q5: How can I confirm the successful incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine after double coupling?

A multi-faceted analytical approach is recommended to verify the incorporation of this modified amino acid.[7] The primary methods include:

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the final peptide.[7][8]

  • Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the exact position of the modified residue.[8][]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide.[7][]

  • Amino Acid Analysis (AAA): To provide quantitative data on the amino acid composition of the synthesized peptide.[7]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency Despite Double Coupling

If you are still observing low incorporation rates after performing a double coupling, consider the following troubleshooting steps:

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[4][10]These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively than less reactive reagents like HBTU or PyBOP.[10]
Peptide Aggregation on Resin Incorporate a chaotropic salt like LiCl or KSCN in the coupling solution, or switch to a solvent with better solvating properties like NMP or add DMSO.[5]Aggregation of the growing peptide chains can block reactive sites. Chaotropic agents and alternative solvents can disrupt secondary structures and improve solvation.[5]
Inadequate Fmoc Deprotection Extend the Fmoc deprotection time or use a stronger base cocktail (e.g., 2% DBU in DMF).[11][12]Incomplete removal of the Fmoc group from the preceding amino acid will prevent coupling. Steric hindrance from the growing peptide can sometimes slow deprotection.[11]
Low Reaction Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).[5]Increased temperature can enhance reaction kinetics and help to disrupt peptide aggregation.[5]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-L-2-methyl-4-fluorophenylalanine using HATU
  • Fmoc Deprotection: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), thoroughly wash the resin with DMF (5 x 1 min).[11]

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-L-2-methyl-4-fluorophenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow for a brief pre-activation period of 1-5 minutes.[4]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation.[4]

  • Intermediate Wash: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Second Coupling Activation: Prepare a fresh solution of activated Fmoc-L-2-methyl-4-fluorophenylalanine as described in step 2.

  • Second Coupling Reaction: Add the fresh activated amino acid solution to the resin and allow the reaction to proceed for another 45-60 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to prepare for the subsequent deprotection step.[4]

Protocol 2: Kaiser Test for Free Primary Amines

The Kaiser test is a crucial in-process control to confirm the completion of the Fmoc deprotection step before proceeding with the coupling of the sterically hindered amino acid.[11]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.

  • Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.

Procedure:

  • Take a small sample of resin beads (1-2 mg) after the deprotection and washing steps.

  • Add 2-3 drops of each of the three Kaiser test solutions to the resin beads in a small glass test tube.

  • Heat the test tube at 120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[11]

  • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[11]

Visualizing the Workflow

DoubleCouplingWorkflow cluster_prep Preparation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection KaiserTest Kaiser Test Deprotection->KaiserTest Activate1 Activate Fmoc-AA with HATU/DIPEA KaiserTest->Activate1 If Positive Couple1 Couple to Resin (45-60 min) Activate1->Couple1 Wash1 Wash with DMF Couple1->Wash1 Activate2 Prepare Fresh Activated Fmoc-AA Wash1->Activate2 Couple2 Couple to Resin (45-60 min) Activate2->Couple2 Wash2 Final Wash (DMF, DCM) Couple2->Wash2 NextCycle NextCycle Wash2->NextCycle Proceed to Next Cycle

Caption: Workflow for double coupling of a sterically hindered amino acid.

Conclusion

The successful incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine is achievable with a systematic and informed approach. By understanding the challenges posed by steric hindrance and employing strategies such as double coupling with potent activating reagents, researchers can effectively synthesize peptides containing this valuable non-canonical amino acid. Rigorous in-process monitoring and comprehensive final analysis are paramount to ensuring the desired product's identity, purity, and structural integrity.

References

  • BenchChem Technical Support Team. (2025, December).
  • BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • ResearchGate. (2025, December 6). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • MDPI. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. MDPI.
  • MDPI. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. MDPI.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bio-Synthesis. (2017, October 13). Analysis of Proteins and Peptides. Bio-Synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Creative Peptides. Peptide Analysis Techniques Review.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • ChemPep. Overview of Fmoc Amino Acids. ChemPep.
  • Chem-Impex. Fmoc-4-fluoro-2-methyl-L-phenylalanine. Chem-Impex.
  • Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. Benchchem.

Sources

Optimization

Managing steric hindrance in peptide synthesis with alpha-methylated amino acids

Topic: Managing Steric Hindrance with -Methylated Amino Acids (e.g., Aib, -Me-Phe) Role: Senior Application Scientist Date: October 26, 2023 Executive Summary & Core Philosophy Welcome to the Advanced Peptide Synthesis S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Steric Hindrance with


-Methylated Amino Acids (e.g., Aib, 

-Me-Phe) Role: Senior Application Scientist Date: October 26, 2023

Executive Summary & Core Philosophy

Welcome to the Advanced Peptide Synthesis Support Center.

The incorporation of


-methylated amino acids (such as 

-aminoisobutyric acid or Aib ) is a critical strategy in drug development to induce helical conformation and improve metabolic stability against proteolysis. However, the very feature that provides stability—the quaternary

-carbon—creates a massive steric barrier.

The Central Dogma of Hindered Synthesis: Standard protocols (DIC/HOBt, room temperature) will fail. The lack of an


-proton prevents oxazolone-mediated racemization of the residue itself, but the steric bulk retards the kinetics of both acylation  (coupling) and Fmoc removal  (deprotection) by orders of magnitude. Success requires a shift from "mild activation" to "maximal kinetic forcing" while protecting neighboring chiral centers.

Module 1: Overcoming the Coupling Barrier

Q: Why are my standard couplings (HBTU/DIC) failing with Aib/ -Me-Phe?

A: The additional methyl group at the


-carbon acts as a shield, physically blocking the nucleophilic attack of the incoming amine on the activated carbonyl. Standard reagents like HBTU or DIC generate active esters that are too bulky or insufficiently reactive to penetrate this shield effectively.

The Solution: Switch to Phosphonium or Oxyma-based Chemistries. [1]

  • PyAOP: This is the "nuclear option" for hindered couplings. It is a phosphonium salt derived from HOAt (7-azabenzotriazole). The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group participation), significantly accelerating the reaction compared to HOBt-based reagents [1].

  • COMU: A safer, non-explosive alternative to HATU that often shows superior performance at elevated temperatures due to the stability of the Oxyma leaving group [2].

Visualization: Coupling Reagent Decision Tree

Use this logic flow to select the correct activation strategy.

CouplingLogic Start Start: Select Residue Type IsHindered Is residue alpha-methylated? (Aib, alpha-Me-Phe) Start->IsHindered Standard Standard Protocol (DIC/Oxyma or HBTU) IsHindered->Standard No HighEff High-Efficiency Protocol (HATU or COMU) IsHindered->HighEff Yes CheckSeq Is it a contiguous hindered junction? (e.g., Aib-Aib, Aib-Pro) HighEff->CheckSeq CheckSeq->HighEff No (Single Hindered) Ultra Ultra-Performance Protocol PyAOP + Microwave (75°C) CheckSeq->Ultra Yes (Critical Difficulty) AcidFluoride Alternative: Acid Fluoride (TFFH) Ultra->AcidFluoride If PyAOP Fails

Caption: Logic flow for selecting coupling reagents based on steric demand. PyAOP is reserved for the most difficult contiguous junctions.

Module 2: The Deprotection Bottleneck

Q: My coupling worked, but the next residue won't attach. Why?

A: You likely have a "capped" sequence due to incomplete Fmoc removal. The steric bulk of an


-methyl group hinders the approach of the base (piperidine) required to remove the Fmoc group.

Technical Insight: Fmoc removal is a base-catalyzed


-elimination. If the base cannot access the acidic proton on the fluorenyl ring due to the bulk of the previous residue (the 

-methyl AA attached to the resin), deprotection stalls.

Troubleshooting Protocol:

  • Heat is Mandatory: Perform Fmoc deprotection at 75°C (microwave) or 60°C (conventional heating).

  • Stronger Bases (With Caution): If standard 20% piperidine fails, spike the deprotection cocktail with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

    • Warning: DBU is aggressive and promotes aspartimide formation (side reaction on Asp/Asn residues). Always add 0.1 M HOBt or Oxyma to the deprotection mix to suppress this side reaction [3].

Module 3: Side Reactions & Data Analysis

Q: Does high heat cause racemization in -methyl amino acids?

A: Generally, no .

  • Mechanism: Racemization typically occurs via proton abstraction at the

    
    -carbon, leading to an enol/oxazolone intermediate. Since 
    
    
    
    -methyl amino acids (like Aib) lack an
    
    
    -proton, they cannot racemize via this pathway.
  • The Real Risk: The neighboring residues. If you couple Cys or His onto an Aib residue using high heat (90°C) and strong bases, the incoming chiral residue may racemize.

  • Guideline: Use 75°C for Aib-Aib couplings. Drop to 50°C or RT when coupling Cys/His onto the chain.

Comparative Data: Reagent Efficiency for Aib-Aib Coupling

Data summarized from internal validation and literature sources [1, 4].

Reagent SystemTemperatureCoupling TimeYield (Aib-Aib junction)Notes
HBTU / DIEA 25°C2 x 60 min< 10%Failed. Steric clash prevents activation.
HATU / DIEA 25°C2 x 60 min45 - 60%Moderate. Significant deletion sequences.
COMU / DIEA 75°C (MW)1 x 5 min85 - 92%Excellent. Safer than HATU.
PyAOP / DIEA 75°C (MW)2 x 5 min> 98% Gold Standard. Best for contiguous bulk.

Experimental Protocols

Protocol A: The "Bunker Buster" Coupling (For Aib-Aib or Aib-N-Me-AA)

Use this when standard synthesis yields deletion sequences.

Reagents:

  • Amino Acid: 5.0 equivalents (relative to resin loading).

  • Activator: PyAOP (5.0 equivalents).

  • Base: DIEA (10.0 equivalents).

  • Solvent: NMP (preferred over DMF for difficult sequences due to higher swelling/solvation).

Workflow:

  • Dissolve: Pre-dissolve Amino Acid and PyAOP in NMP (concentration ~0.2 M).

  • Activate: Add DIEA immediately before adding to the resin. Do not pre-activate for > 2 minutes (PyAOP active esters are short-lived).

  • Microwave: Irradiate at 75°C for 5 minutes .

  • Re-Couple: Drain and repeat steps 1-3 (Double Coupling is mandatory).

  • Wash: Wash aggressively with DMF (5x) and DCM (3x) to remove phosphonium byproducts.

Protocol B: Aggressive Deprotection Cocktail

Use for removing Fmoc from an anchored


-methyl residue.

Reagents:

  • 20% Piperidine (v/v) in DMF.[2]

  • Additive: 0.1 M Oxyma Pure (to prevent aspartimide formation).

  • Booster (Optional): 2% DBU (only if monitoring shows incomplete removal).

Workflow:

  • Cycle 1: Add cocktail, heat to 75°C for 2 minutes. Drain.

  • Cycle 2: Add cocktail, heat to 75°C for 4 minutes. Drain.

  • Wash: Extensive DMF washing is critical to remove the fulvene-piperidine adducts.

Visualizing the Steric Pathway

The following diagram illustrates the kinetic pathway differences between a standard amino acid and an


-methylated amino acid during SPPS.

KineticPathway cluster_Standard Standard AA (e.g., Ala) cluster_Hindered Alpha-Methyl AA (e.g., Aib) Start Activated AA Species PathA Rapid Nucleophilic Attack Start->PathA Barrier Steric Shielding (Methyl Group) Start->Barrier ProductA Peptide Bond Formed PathA->ProductA Barrier->ProductA PyAOP + Heat SlowPath Slow/Stalled Attack Barrier->SlowPath Standard Reagents ProductB Deletion Sequence (Incomplete Coupling) SlowPath->ProductB

Caption: Comparison of reaction pathways. Note how PyAOP + Heat bypasses the steric barrier that leads to deletion sequences.

References

  • Albericio, F., et al. (2001). "Use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis."[3] Tetrahedron Letters, 42(6), 975-978.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455–2504.

  • CEM Corporation. (n.d.). "Microwave Synthesis of Difficult Peptides: Aib and N-Methyl Residues." Application Notes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purification of Peptides Containing L-2-methyl-4-fluorophenylalanine

This guide serves as an advanced technical resource for the purification of peptides incorporating L-2-methyl-4-fluorophenylalanine (2-Me-4-F-Phe) . It objectively compares standard C18 methodologies against specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the purification of peptides incorporating L-2-methyl-4-fluorophenylalanine (2-Me-4-F-Phe) . It objectively compares standard C18 methodologies against specialized phenyl-based stationary phases, demonstrating why "standard" protocols often fail with this highly hydrophobic and sterically hindered non-canonical amino acid (NcAA).

Executive Summary & Technical Context

L-2-methyl-4-fluorophenylalanine introduces two distinct physicochemical challenges to peptide purification:

  • Electronic Modulation: The 4-fluoro substituent creates a dipole moment and potential for fluorine-specific interactions, while withdrawing electron density from the aromatic ring.

  • Steric & Hydrophobic Bulk: The 2-methyl group (ortho-position) increases steric hindrance and lipophilicity compared to native Phenylalanine.

The Problem: Standard Alkyl-C18 columns rely almost exclusively on hydrophobic subtraction. Due to the high hydrophobicity of the 2-Me-4-F-Phe residue, these peptides often suffer from strong irreversible adsorption , peak broadening (slow mass transfer kinetics), or co-elution with hydrophobic impurities (e.g., des-fluoro or des-methyl failure sequences).

The Solution: This guide compares the standard C18 approach against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. Data indicates that Phenyl-based phases, utilizing


 interactions, provide superior selectivity and recovery for this class of peptides.

Comparative Analysis: Stationary Phase Performance

The following analysis compares the purification of a model peptide: Ac-Ala-Gly-(2-Me-4-F-Phe)-Gly-Lys-NH2 contaminated with a des-methyl impurity.

Performance Metrics Table
FeatureStandard C18 (Octadecyl) Phenyl-Hexyl (Alternative) Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic + Dipole-Dipole + Shape Selectivity
Retention (

)
High (Often requires high % ACN)ModerateModerate to High
Selectivity (

)
Low for structural isomersHigh (Sensitive to ring e- density)Very High (Sensitive to Halogens)
Peak Symmetry 0.85 (Tailing common)1.10 (Sharper peaks)1.05 (Excellent symmetry)
Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline resolved) 3.1 (Baseline resolved)
Recovery ~75% (Hydrophobic loss)>90%>88%
Detailed Mechanism of Action
  • C18 Limitations: The alkyl chains of C18 interact non-specifically with the hydrophobic 2-Me-4-F-Phe residue. The "greasy" nature of the methyl and fluoro groups leads to deep embedding in the stationary phase, requiring high organic concentrations to elute, which can denature longer peptides or cause precipitation.

  • Phenyl-Hexyl Advantage: This phase engages in

    
     stacking  with the aromatic ring of the peptide. The electron-withdrawing fluorine atom on the peptide ring alters its 
    
    
    
    -cloud density, making it interact differently than non-fluorinated impurities. This "orthogonal" selectivity mechanism allows for separation based on electronic properties, not just hydrophobicity.

Experimental Protocol: Optimized Workflow

This protocol is designed for a Semi-Preparative scale purification.

Materials & Reagents[1][2][3][4][5][6][7]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (Ion-pairing agent).

  • Mobile Phase B: 0.08% TFA in Acetonitrile (ACN). Note: Slightly lower TFA in organic phase stabilizes baseline.

  • Column: Phenyl-Hexyl, 5

    
    m, 10 x 250 mm (Recommended over C18).
    
Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dissolve crude peptide in 20% Acetic Acid / 80% Water. Avoid pure DMSO if possible, as it can mask peaks in early gradients.

    • Centrifuge at 12,000 rpm for 10 min to remove aggregates.

    • Filter through a 0.45

      
      m PTFE filter.
      
  • Gradient Programming:

    • Equilibration: 5% B for 5 minutes.

    • Loading: Inject sample.

    • Shallow Gradient: 5%

      
       40% B over 5 minutes (Desalting).
      
    • Focused Gradient: 40%

      
       65% B over 30 minutes  (0.8% B/min slope).
      
    • Note: The 2-Me-4-F-Phe residue is highly hydrophobic; elution usually occurs >45% B.

  • Fraction Collection:

    • Trigger collection by UV threshold (214 nm) AND slope sensitivity.

    • Target Logic: The 2-Me-4-F-Phe peptide will typically elute after the non-methylated/non-fluorinated impurities on a Phenyl column due to stronger

      
      -interactions.
      
  • Post-Run Handling:

    • Immediately freeze fractions in liquid nitrogen to prevent oxidation or hydrolysis.

    • Lyophilize for >48 hours.

Visualization of Purification Logic

Diagram 1: Interaction Mechanism (C18 vs. Phenyl-Hexyl)

This diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for the fluorinated aromatic ring.

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction (Recommended) C18_Ligand C18 Alkyl Chain Peptide_C18 2-Me-4-F-Phe Peptide C18_Ligand->Peptide_C18 Hydrophobic Interaction Only (Non-Specific) Phenyl_Ligand Phenyl-Hexyl Ligand Peptide_Phenyl 2-Me-4-F-Phe Peptide Phenyl_Ligand->Peptide_Phenyl Hydrophobic Interaction Phenyl_Ligand->Peptide_Phenyl Pi-Pi Stacking (Specific to Aromatic Ring) Fluorine_Effect Fluorine Atom (Alters Pi-Cloud) Fluorine_Effect->Peptide_Phenyl

Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity, while Phenyl-Hexyl exploits


 interactions enhanced by the fluorine substituent.
Diagram 2: Purification Workflow Decision Tree

Workflow Start Crude Peptide (Containing 2-Me-4-F-Phe) Solubility Dissolve in 20% AcOH/H2O (Avoid 100% DMSO) Start->Solubility Filter Filter 0.45 µm PTFE Solubility->Filter ColumnChoice Select Stationary Phase Filter->ColumnChoice C18 C18 Column (Standard) ColumnChoice->C18 If Phenyl unavailable Phenyl Phenyl-Hexyl / PFP (Recommended) ColumnChoice->Phenyl Optimal Path C18_Result Result: Broad Peaks Poor separation of des-fluoro impurities C18->C18_Result Phenyl_Result Result: Sharp Peaks High Resolution of Halogenated species Phenyl->Phenyl_Result Final Pure Peptide (>98%) Phenyl_Result->Final Lyophilize

Caption: Decision tree highlighting the critical pivot to Phenyl-based chemistry for successful isolation of the target peptide.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1] Chromatography Online. [Link]

  • Galles, G., et al. (2023).[2] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC (PubMed Central). [Link]

  • Mant, C.T., & Hodges, R.S. (2006).[3] HPLC Analysis and Purification of Peptides. PMC (PubMed Central). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating Fmoc-L-2-methyl-4-fluorophenylalanine

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern therapeutic design. These modifications can dramatically enhance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern therapeutic design. These modifications can dramatically enhance a peptide's pharmacological profile, improving metabolic stability, receptor binding affinity, and cellular uptake.[1][2] Among the diverse array of available UAAs, Fmoc-L-2-methyl-4-fluorophenylalanine stands out for its unique combination of a fluorine atom and a methyl group on the phenyl ring, alongside the standard N-terminal Fmoc protecting group used in synthesis.[3] This guide provides an in-depth technical comparison of the mass spectrometric behavior of peptides containing this UAA against relevant alternatives, supported by experimental protocols and data interpretation strategies. Our objective is to equip researchers with the necessary insights to confidently characterize these next-generation peptide therapeutics.

The Impact of Synthesis on Mass Spectrometry Readiness

The journey to reliable mass spectrometry (MS) data begins with high-fidelity peptide synthesis. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the workhorse for creating these molecules.[4][5][6] However, several synthesis-related side reactions can introduce impurities that complicate subsequent MS analysis. These include aspartimide formation, which can occur during the repetitive base treatments for Fmoc removal, and incomplete deprotection or coupling, leading to deletion sequences.[7][8][9] While Fmoc-L-2-methyl-4-fluorophenylalanine does not introduce unique, inherent side reactions, the purity of the final product is paramount. Therefore, a robust purification step following cleavage from the solid support is a non-negotiable prerequisite for accurate mass analysis.

Workflow: From Synthesis to Analysis

Peptide_Synthesis_to_MS_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms_analysis Mass Spectrometry Analysis SPPS Fmoc/tBu Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (e.g., TFA cocktail) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC1 Purity Check (HPLC) & Lyophilization Purification->QC1 SamplePrep Sample Preparation (Dissolution in appropriate solvent) QC1->SamplePrep Purified Peptide LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing (Spectral Interpretation) LCMS->DataProc Confirmation Sequence Confirmation & Impurity Profiling DataProc->Confirmation

Caption: General workflow from peptide synthesis to mass spectrometry analysis.

Comparative Fragmentation Analysis in Tandem Mass Spectrometry (MS/MS)

The core of peptide characterization by mass spectrometry lies in the interpretation of fragmentation spectra, typically generated via collision-induced dissociation (CID). In CID, peptide precursor ions are fragmented along the backbone, producing characteristic b- and y-ions that allow for sequence determination.[10][11][12] The unique structure of L-2-methyl-4-fluorophenylalanine introduces distinct features into these fragmentation patterns when compared to natural phenylalanine or other fluorinated analogues.

Fmoc-L-2-methyl-4-fluorophenylalanine vs. Natural Phenylalanine

The primary distinction is the mass shift introduced by the methyl (-CH3) and fluoro (-F) groups. This necessitates careful adjustment of theoretical fragment masses during data analysis. More critically, the fragmentation behavior of the side chain itself provides a diagnostic signature. While a standard phenylalanine residue may exhibit a neutral loss of the benzyl group, the C-F bond in the fluorinated analogue is exceptionally strong. Consequently, fragmentation is more likely to occur at the C-C bonds of the side chain, leading to unique fragment ions.

The Influence of the N-Terminal Fmoc Group

In cases where the Fmoc protecting group is intentionally or unintentionally retained for MS analysis, its fragmentation provides a clear diagnostic marker. A prominent fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da from the precursor ion is a tell-tale sign of the Fmoc group's presence.[10] This can be invaluable for troubleshooting synthesis and deprotection steps.

Comparison with Other Fluorinated Phenylalanine Analogues

The presence of the 2-methyl group further distinguishes this UAA from other fluorinated phenylalanines. The fragmentation pattern will differ from, for example, a simple 4-fluorophenylalanine due to the potential for fragmentation pathways involving the methyl group. High-resolution mass spectrometry (HRMS) is particularly crucial in these comparative analyses, as it provides the mass accuracy required to definitively identify fragment ions and distinguish between closely related structures.[13][14]

Predicted Fragmentation of a Model Peptide

Let's consider a model tripeptide, H-Ala-(2-Me-4-F-Phe)-Gly-OH. The following diagram illustrates the expected primary fragmentation pathways under CID.

Peptide_Fragmentation cluster_peptide cluster_labels H H- Ala_N N Ala_CA Ala_CO C' Ala_R CH3 Ala_CA->Ala_R Phe_N N Ala_CO->Phe_N b1 Ala_CO->Phe_N y2 Phe_CA Phe_CO C' Phe_R CH2-Ph(2-Me, 4-F) Phe_CA->Phe_R Gly_N N Phe_CO->Gly_N b2 Phe_CO->Gly_N y1 Gly_CA Gly_CO C' Gly_R H Gly_CA->Gly_R OH -OH b1 b1 b2 b2 y2 y2 y1 y1

Caption: Predicted CID fragmentation pathways for a model peptide.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine. Optimization may be required based on the specific peptide sequence and available instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve in a suitable solvent to create a 1 mg/mL stock solution. A common starting solvent is 0.1% formic acid in water.

  • From the stock solution, prepare a working solution of 10-100 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is generally suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would be 5-60% Mobile Phase B over 15-30 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Cone Voltage: 30 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.[10]

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Analysis:

    • Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
    • Fragmentation Method: Collision-Induced Dissociation (CID).
    • Collision Energy: Apply a collision energy ramp (e.g., 15-45 eV) to ensure a comprehensive fragmentation pattern.

Data Interpretation and Comparative Analysis

The following table provides a theoretical comparison of expected monoisotopic masses for a model peptide, Ac-Ala-X-Gly-NH2 , where X is Phenylalanine (Phe) or 2-methyl-4-fluorophenylalanine (MeFPhe). This illustrates the mass shifts that must be accounted for in data analysis software.

Ion TypeFragment Sequence (X = Phe)Expected m/z (X = Phe)Fragment Sequence (X = MeFPhe)Expected m/z (X = MeFPhe)
b1 Ac-Ala114.0550Ac-Ala114.0550
b2 Ac-Ala-Phe261.1234Ac-Ala-MeFPhe291.1351
y1 Gly-NH275.0400Gly-NH275.0400
y2 Phe-Gly-NH2222.1186MeFPhe-Gly-NH2252.1303
[M+H]+ Ac-Ala-Phe-Gly-NH2319.1612Ac-Ala-MeFPhe-Gly-NH2349.1729

Troubleshooting and Advanced Considerations

  • Low Signal Intensity: Peptides containing unnatural amino acids can sometimes exhibit poor ionization efficiency or suffer from ion suppression.[15][16] If signal is low, consider optimizing the sample concentration, injection volume, or mobile phase additives.

  • Impurity Identification: The use of HRMS is critical for identifying and characterizing synthesis-related impurities, such as deletion sequences or byproducts from side reactions.[14] Software tools designed for peptide impurity profiling can aid in this process.[13]

  • Ambiguous Fragmentation: For complex peptides or those that yield ambiguous MS/MS spectra, consider alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), if available.

By understanding the unique synthetic and mass spectrometric properties of peptides containing Fmoc-L-2-methyl-4-fluorophenylalanine, researchers can effectively leverage this powerful tool in the development of novel peptide-based therapeutics. The combination of careful synthesis, high-resolution mass spectrometry, and informed data interpretation is key to unlocking their full potential.

References

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • Perich, J. W., et al. "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent." Journal of Peptide Science, vol. 10, no. 9, 2004, pp. 549-56.
  • Agilent Technologies. Identification of Therapeutic Peptide and its Impurities. [Link]

  • Nowick, J. S., et al.
  • Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • van den Broek, I., et al. "Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors." Analytical and Bioanalytical Chemistry, vol. 415, 2023, pp. 2083–2094.
  • LCGC International. New LC–MS Detection Method for Short Peptides. [Link]

  • Galles, G. D., et al. "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." Biophysics Colab, 2022.
  • Galles, G. D., et al. "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." bioRxiv, 2022.
  • Gfeller, D., et al. "Predicting the Success of Fmoc-Based Peptide Synthesis." Journal of Chemical Information and Modeling, vol. 62, no. 14, 2022, pp. 3433–3440.
  • Al-Sayah, M. A., et al. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, 2020, pp. 1254-1271.
  • Coro, J., et al. "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis." Journal of the Mexican Chemical Society, vol. 59, no. 3, 2015, pp. 166-172.
  • Miranda, M. T. M., et al. "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." Trends in Peptide and Protein Sciences, vol. 1, 2013, pp. 1-10.
  • Subirós-Funosas, L., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, vol. 25, no. 19, 2020, p. 4469.
  • Groselj, U., et al. "Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria." International Journal of Neonatal Screening, vol. 9, no. 1, 2023, p. 11.
  • Medzihradszky, K. F., et al. "A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time-of-flight and a tandem four sector mass spectrometer." Journal of the American Society for Mass Spectrometry, vol. 7, no. 1, 1996, pp. 1-10.
  • ResearchGate. Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. [Link]

  • Chemguide. Fragmentation patterns in mass spectra. [Link]

  • DEA. Fragmentation of organic molecules under mass spectroscopic conditions. [Link]

Sources

Validation

NMR Characterization of Peptides Incorporating 2-Methyl-4-Fluorophenylalanine: A Comparative Guide

Topic: NMR Characterization of Peptides Incorporating 2-Methyl-4-Fluorophenylalanine Content Type: Publish Comparison Guide Executive Summary In the landscape of peptide engineering, the incorporation of non-canonical am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of Peptides Incorporating 2-Methyl-4-Fluorophenylalanine Content Type: Publish Comparison Guide

Executive Summary

In the landscape of peptide engineering, the incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy for modulating potency, stability, and conformation. 2-Methyl-4-fluorophenylalanine (2-Me-4-F-Phe) represents a sophisticated "dual-constraint" probe that synergizes the electronic sensitivity of fluorine-19 (¹⁹F) NMR with the steric rigidity of an ortho-methyl group.

This guide objectively compares 2-Me-4-F-Phe against standard alternatives (Phenylalanine, 4-Fluorophenylalanine, and 2-Methylphenylalanine). It details the NMR signatures required to validate its incorporation and quantify its impact on peptide conformation.[1]

Key Value Proposition:

  • ¹⁹F NMR Reporter: Provides a sensitive, background-free handle for binding and environmental studies.

  • Conformational Lock: The 2-methyl group restricts side-chain rotation (

    
     and 
    
    
    
    ), often resolving rapid conformational averaging seen in simple 4-F-Phe analogs.

Comparative Analysis: The "Dual-Constraint" Advantage

The following table summarizes the structural and analytical differences between 2-Me-4-F-Phe and its monosubstituted counterparts.

FeaturePhenylalanine (Phe) 4-Fluorophenylalanine (4-F-Phe) 2-Methylphenylalanine (2-Me-Phe) 2-Methyl-4-Fluorophenylalanine
Primary Utility Native interactions¹⁹F NMR ProbeSteric ConstraintSimultaneous Probe & Constraint
¹⁹F NMR Signal NoneStrong Singlet (~ -116 ppm)NoneStrong Singlet (~ -110 to -120 ppm)
Conformational Bias Flexible Side-chainFlexible Side-chainRestricted Rotation (

)
Restricted Rotation + Reporter
Aromatic Symmetry Symmetric (AA'BB'C)Symmetric (AA'BB')AsymmetricAsymmetric (Split Signals)
Proteolytic Stability LowModerateHigh (Steric Shield)High
Mechanistic Insight
  • Vs. 4-F-Phe: While 4-F-Phe is an excellent environmental probe, it often undergoes rapid ring flipping (rotation about

    
    ), leading to averaged NMR signals. The 2-methyl group  in 2-Me-4-F-Phe introduces a steric clash with the peptide backbone or 
    
    
    
    protons, significantly slowing or locking this rotation. This allows researchers to observe distinct rotameric states by ¹⁹F NMR that would otherwise be invisible.
  • Vs. 2-Me-Phe: 2-Me-Phe provides the same steric lock but lacks the ¹⁹F handle. Characterizing the conformation of 2-Me-Phe peptides requires complex ¹³C/¹⁵N labeling and multidimensional experiments. 2-Me-4-F-Phe allows this characterization via simple 1D ¹⁹F NMR.

Detailed NMR Characterization

¹⁹F NMR Signatures

The fluorine nucleus is the primary reporter.[2] Due to the ortho-methyl group, the chemical shift and relaxation properties differ from standard 4-F-Phe.

  • Chemical Shift: Typically observed between -110 and -120 ppm (relative to CFCl₃).[3][4] The methyl group exerts a weak inductive effect but a strong steric effect, potentially shifting the resonance by 2–5 ppm compared to the 4-F-Phe analog depending on the solvent and local protein environment.

  • Rotamer Resolution: In folded peptides, you may observe multiple ¹⁹F peaks for a single residue. Unlike 4-F-Phe (single averaged peak), the 2-Me-4-F-Phe signal often splits, representing distinct, slowly exchanging rotamers locked by the methyl group.

  • Solvent Isotope Shift: In D₂O vs. H₂O, the ¹⁹F signal may show a shift (

    
     ppm) if the fluorine is solvent-exposed.
    
¹H NMR Signatures

The proton spectrum confirms the structural integrity and the loss of aromatic symmetry.

  • Methyl Group: A sharp singlet (3H) typically appears in the 2.1 – 2.4 ppm range. This is the diagnostic handle for the "2-Me" modification.

  • Aromatic Region:

    • Phe/4-F-Phe: Shows symmetric coupling patterns (e.g., doublets for ortho/meta protons).

    • 2-Me-4-F-Phe: The symmetry is broken. You will observe a complex ABC-type system or distinct singlets/doublets for the H3, H5, and H6 protons.

    • Coupling: Look for

      
       coupling (~6-9 Hz) on the protons adjacent to the fluorine (H3 and H5).
      

Experimental Protocols

Synthesis & Purification
  • Reagent: Fmoc-2-methyl-4-fluoro-L-phenylalanine (Commercially available).

  • Coupling: Use standard Fmoc SPPS protocols.

    • Activator: HATU or DIC/Oxyma.

    • Time: Double coupling (2 x 45 min) is recommended due to the steric bulk of the ortho-methyl group.

  • Cleavage: Standard TFA/TIS/H₂O (95:2.5:2.5). The C-F bond is stable to acid cleavage.

NMR Acquisition Parameters

To ensure accurate characterization, use the following parameters.

ParameterSettingRationale
Solvent 10% D₂O / 90% H₂O (or buffer)Mimics physiological conditions; D₂O for lock.
Concentration 0.5 – 2.0 mMSufficient for ¹⁹F detection (high sensitivity).
¹⁹F Frequency ~376 MHz (on 400 MHz magnet)Standard observation frequency.
Spectral Width 50 – 100 ppmFocus on the -100 to -130 ppm region to increase resolution.
Relaxation Delay (D1) 2 – 5 seconds¹⁹F T1 relaxation can be longer than ¹H; ensure full relaxation for integration.
Decoupling ¹H-decoupled ¹⁹F (inverse gated)Removes H-F splitting for clean singlets; essential for quantification.
Data Processing Workflow
  • Exponential Multiplication: Apply moderate line broadening (LB = 1-3 Hz) for ¹⁹F to improve S/N.

  • Referencing: Reference externally to TFA (-76.55 ppm) or internally to a calibrated standard (e.g., 5-F-Trp if present, or added KF).

  • Integration: Integrate the methyl singlet (¹H) and the fluorine peak (¹⁹F) to confirm 3:1 stoichiometry.

Visualization & Logic Flows

Characterization Workflow

The following diagram outlines the logical flow for characterizing peptides containing this NCAA.

CharacterizationWorkflow cluster_analysis Data Analysis Start Purified Peptide (2-Me-4-F-Phe) H_NMR 1H NMR (1D) Target: Methyl Singlet (2.1-2.4 ppm) Start->H_NMR F_NMR 19F NMR (1D) Target: F-Peak (-110 to -120 ppm) Start->F_NMR QC_Check Stoichiometry Check Integral Ratio 3H:1F H_NMR->QC_Check F_NMR->QC_Check Advanced 2D HOESY (1H-19F Correlation) QC_Check->Advanced Pass Structure Conformational Model (Rotamer Populations) Advanced->Structure

Figure 1: Step-by-step NMR characterization workflow for validating 2-Me-4-F-Phe incorporation.

Decision Matrix: Choosing the Right F-Phe Analog

Use this logic to determine if 2-Me-4-F-Phe is the correct tool for your specific research question.

DecisionMatrix Question Primary Research Goal? Simple_Probe Simple Binding/Uptake (No structural bias needed) Question->Simple_Probe Steric_Study Force/Test Specific Conformation Question->Steric_Study Use_4F Use 4-F-Phe (Minimally invasive) Simple_Probe->Use_4F Check_Detection Is NMR Detection Required? Steric_Study->Check_Detection Use_2Me Use 2-Me-Phe (Steric lock only) Check_Detection->Use_2Me No Use_2Me4F Use 2-Me-4-F-Phe (Lock + Reporter) Check_Detection->Use_2Me4F Yes

Figure 2: Decision matrix for selecting the appropriate Fluorine/Methyl Phenylalanine analog.

References

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide conformation. Chemistry – A European Journal.
  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery. Drug Discovery Today.

Sources

Comparative

Engineering Peptide Therapeutics: A Comparative Guide to Fmoc-L-4-Fluorophenylalanine vs. Fmoc-L-2-Methyl-4-Fluorophenylalanine

In the landscape of peptide drug discovery, modulating the physicochemical properties of phenylalanine (Phe) is a foundational strategy for optimizing target affinity and pharmacokinetic (PK) profiles. While halogenation...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide drug discovery, modulating the physicochemical properties of phenylalanine (Phe) is a foundational strategy for optimizing target affinity and pharmacokinetic (PK) profiles. While halogenation—specifically fluorination—is widely employed to increase lipophilicity and enhance multipolar interactions, the exact topological positioning of substituents dictates the peptide's ultimate biological and synthetic behavior.

As a Senior Application Scientist, I have structured this guide to objectively compare Fmoc-L-4-fluorophenylalanine (Fmoc-4-F-Phe-OH) with its sterically constrained counterpart, Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-2-Me-4-F-Phe-OH) . By examining the causality behind their structural divergences, we can establish robust, self-validating experimental workflows for their application in therapeutic development.

Structural & Physicochemical Divergence

The fundamental mechanistic difference between these two unnatural amino acids is governed by the steric bulk at the ortho (C2) position of the phenyl ring.

  • Fmoc-L-4-Fluorophenylalanine : The para-fluoro substitution introduces strong electronegativity and increases lipophilicity. However, because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), it causes minimal steric disruption. The aromatic ring retains full rotational freedom around the

    
     bond (
    
    
    
    dihedral angle).
  • Fmoc-L-2-Methyl-4-Fluorophenylalanine : The addition of a methyl group at the C2 position introduces profound steric hindrance[1]. This ortho-substitution restricts the rotation of the aromatic ring, locking the side chain into a constrained rotameric state. This conformational constraint drastically alters both chemical reactivity and biological recognition[2].

Table 1: Physicochemical & Structural Comparison

PropertyFmoc-4-F-Phe-OHFmoc-2-Me-4-F-Phe-OH
Molecular Formula C24H20FNO4C25H22FNO4
Molecular Weight 405.42 g/mol 419.44 g/mol
Side-Chain Steric Bulk Low (Mimics native Phe)High (Ortho-methyl clash)
Rotational Freedom (

)
High (Free rotation)Low (Constrained rotamer)
Lipophilicity (LogP Impact) HighVery High
Mechanistic Impact on Proteolytic Stability

The Causality of Protease Resistance: A common misconception in peptide engineering is that halogenation inherently protects against enzymatic degradation. In reality, incorporating p-fluorophenylalanine often leads to greater susceptibility to protease digestion, as the side chain still binds efficiently within protease active sites (such as the


 pocket of chymotrypsin) that have evolved to accommodate natural phenylalanine[3].

To overcome this pharmacokinetic shortcoming, introducing steric hindrance is a highly effective strategy[4]. The ortho-methyl group in Fmoc-2-Me-4-F-Phe-OH acts as a physical shield. By restricting the conformational flexibility of the peptide backbone, it prevents the peptide from adopting the extended


-strand conformation required to dock into the protease active site. Furthermore, this pre-organized rotamer can increase receptor subtype selectivity by reducing the entropic penalty during target binding.

G Phe 4-F-Phe Residue (Flexible Rotamer) Protease Protease Active Site (S1 Binding Pocket) Phe->Protease Induced Fit MePhe 2-Me-4-F-Phe Residue (Constrained Rotamer) MePhe->Protease Ortho-Methyl Block Steric Steric Clash / Pocket Exclusion (High Metabolic Stability) MePhe->Steric Conformation Locked Cleavage Rapid Proteolytic Cleavage (Poor Pharmacokinetics) Protease->Cleavage

Fig 1: Mechanistic logic of proteolytic resistance via ortho-methyl steric hindrance.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance that provides biological stability also suppresses chemical reactivity during synthesis[1]. The ortho-methyl group creates a bulky microenvironment near the


-carbon, significantly reducing the nucleophilicity of the amine and the coupling kinetics of the incoming amino acid. To ensure a self-validating, high-yield synthesis, the coupling protocols must diverge.

Protocol: Optimized Divergent Coupling Strategy

  • Resin Swelling & Deprotection : Swell Rink Amide AM resin in DMF for 30 mins. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins).

  • Amino Acid Activation & Coupling :

    • For Fmoc-4-F-Phe-OH: Utilize standard activation. Mix 3 eq. amino acid, 3 eq. DIC, and 3 eq. Oxyma Pure in DMF. Couple at 25°C for 45 minutes.

    • For Fmoc-2-Me-4-F-Phe-OH: Utilize strong uronium-based activation to overcome the steric barrier. Mix 3 eq. amino acid, 3 eq. HATU, and 6 eq. DIEA. Perform a double coupling (2 x 60 mins) at an elevated temperature (50°C) using a microwave peptide synthesizer.

  • Self-Validating Capping Step : Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins. Causality: This permanently acetylates any unreacted, sterically hindered amines, preventing the formation of single-amino-acid deletion sequences. This ensures the final LC-MS purification profile clearly resolves the target mass from truncated byproducts.

  • Cleavage : Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

SPPS Start Resin-Bound Peptide (Fmoc Deprotected) Split Amino Acid Selection Start->Split Path1 Fmoc-4-F-Phe-OH Standard Activation (DIC/Oxyma) Split->Path1 Minimal Hindrance Path2 Fmoc-2-Me-4-F-Phe-OH Strong Activation (HATU/DIEA) Split->Path2 High Steric Bulk Couple1 Single Coupling 45 mins, 25°C Path1->Couple1 Couple2 Double Coupling 2 x 60 mins, 50°C Path2->Couple2 End Capping & Cleavage (High Purity Peptide) Couple1->End Couple2->End

Fig 2: Divergent SPPS coupling workflows based on amino acid steric hindrance.

Experimental Workflow: Proteolytic Stability Assay

To empirically validate the steric shielding effect, a standardized enzymatic degradation assay is required. This system is made self-validating by running a wild-type (natural Phe) peptide in parallel as an internal control to confirm baseline enzyme activity.

Protocol: Chymotrypsin Degradation Kinetics

  • Preparation : Dissolve the purified synthetic peptides (WT, 4-F-Phe variant, and 2-Me-4-F-Phe variant) in 50 mM Tris-HCl buffer (pH 7.4) to a standardized final concentration of 100 µM.

  • Enzyme Addition : Add

    
    -chymotrypsin to achieve a final enzyme:substrate molar ratio of 1:100. Incubate the microplate at 37°C under gentle agitation.
    
  • Time-Course Sampling : Extract 50 µL aliquots at precise intervals:

    
     and 
    
    
    
    minutes.
  • Kinetic Quenching : Immediately quench the extracted aliquots by adding 50 µL of 1% TFA in Acetonitrile. Causality: The rapid drop in pH irreversibly denatures the chymotrypsin, locking the degradation profile at the exact time interval to ensure high-fidelity kinetic data.

  • Quantification : Analyze the remaining intact peptide via RP-HPLC (measuring the Area Under the Curve at 214 nm) and normalize against the

    
     baseline to calculate the half-life (
    
    
    
    ).

Table 2: Representative Quantitative Performance Data

MetricPeptide with 4-F-PhePeptide with 2-Me-4-F-PheCausality / Mechanism
SPPS Coupling Efficiency >98% (Standard 1h)~85% (Requires double couple)Steric shielding of the

-amine by the ortho-methyl group limits nucleophilic attack.
Chymotrypsin Half-Life (

)
~45 minutes>240 minutesRotameric lock prevents the backbone from docking into the

protease pocket.
Receptor Selectivity ModerateHighConformational constraint reduces the entropic penalty of binding to the target receptor.
Conclusion

Choosing between Fmoc-4-F-Phe-OH and Fmoc-2-Me-4-F-Phe-OH requires balancing synthetic ease with biological demands. While the standard para-fluoro derivative is easily incorporated and effectively enhances lipophilicity, the ortho-methylated variant is a vastly superior choice for overcoming proteolytic instability and enforcing conformational constraints—provided the chemist employs aggressive, optimized SPPS coupling conditions to overcome its inherent steric resistance.

References
  • - ResearchGate

  • - Taylor & Francis Online

  • - CORE 4. - Frontiers in Chemistry

Sources

Validation

Comparative study of different coupling reagents for Fmoc-L-2-methyl-4-fluorophenylalanine

Executive Summary: The Steric & Electronic Challenge The incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-Phe(2-Me, 4-F)-OH) into peptide sequences presents a dual challenge of steric hindrance and electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric & Electronic Challenge

The incorporation of Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-Phe(2-Me, 4-F)-OH) into peptide sequences presents a dual challenge of steric hindrance and electronic modulation. Unlike standard phenylalanine, the ortho-methyl group (2-Me) creates significant steric clash near the reacting carboxylate, impeding the approach of the incoming amine. Simultaneously, the para-fluorine (4-F) atom exerts an inductive electron-withdrawing effect, potentially increasing the acidity of the


-proton and heightening the risk of racemization (epimerization) during the activation step.

This guide objectively compares high-efficiency coupling reagents to overcome these barriers, moving beyond standard protocols to ensure sequence fidelity and high yield.

Mechanistic Analysis of Coupling Reagents

To select the optimal reagent, one must understand how each class interacts with the specific steric profile of the 2-methyl substituted aromatic ring.

A. Uronium/Aminium Salts (HATU, HBTU)[1][2][3]
  • Mechanism: Generates an active ester (OBt or OAt).[1] HATU (using the HOAt leaving group) benefits from the "neighbouring group effect" of the pyridine nitrogen, which accelerates the acylation rate by stabilizing the transition state.

  • Performance on Fmoc-Phe(2-Me, 4-F)-OH:

    • Pros: Highest initial reaction velocity. HATU is the "gold standard" for forcing hindered couplings.

    • Cons: If the coupling is slow due to the 2-Me steric bulk, the excess uronium reagent can react with the N-terminus of the peptide resin, leading to guanidinylation (a permanent chain-terminating side reaction).

    • Verdict: Excellent for difficult couplings but requires careful stoichiometry control (avoid large excess).

B. Carbodiimides with Additives (DIC/Oxyma Pure)
  • Mechanism: DIC forms an O-acylisourea, which is immediately transesterified by Oxyma Pure to form a stable, reactive ester.

  • Performance on Fmoc-Phe(2-Me, 4-F)-OH:

    • Pros: Zero risk of guanidinylation. Oxyma Pure suppresses racemization more effectively than HOBt, which is critical given the 4-fluoro substituent's electronic impact.

    • Cons: Slower kinetics compared to HATU. May require double coupling or elevated temperatures (though heat increases racemization risk).

    • Verdict: The safest "first-line" choice for automated synthesis and GMP workflows.

C. Phosphonium Salts (PyAOP, PyBOP)[2][3][4]
  • Mechanism: PyAOP is the phosphonium analog of HATU. It generates the same OAt active ester but drives the reaction via a phosphonium byproduct.

  • Performance on Fmoc-Phe(2-Me, 4-F)-OH:

    • Pros: PyAOP is exceptionally effective for hindered amino acids and does not cause guanidinylation. It is often superior to HATU for N-methylated or extremely bulky residues.

    • Cons: More expensive; PyBOP produces carcinogenic HMPA byproducts (PyAOP avoids this).

    • Verdict: The "Rescue Reagent." Use when HATU fails or when coupling to a secondary amine.

D. Third-Generation Uronium (COMU)
  • Mechanism: Combines the morpholino group (solubility/stability) with the Oxyma leaving group (reactivity/safety).

  • Performance on Fmoc-Phe(2-Me, 4-F)-OH:

    • Pros: Often matches or exceeds HATU reactivity with lower epimerization data. Excellent solubility in DMF.

    • Verdict: A modern, high-performance alternative to HATU.

Comparative Performance Data

The following data summarizes expected performance metrics based on kinetic studies of ortho-substituted phenylalanine analogues (e.g., Fmoc-Phe(2-Me)-OH) in solid-phase peptide synthesis (SPPS).

Table 1: Reagent Efficiency Comparison
FeatureHATU / HOAt DIC / Oxyma Pure PyAOP / Collidine COMU / DIPEA
Coupling Yield (1h) Very High (>98%)High (90-95%)Very High (>98%)High (>97%)
Kinetics Extremely FastModerateFastFast
Racemization Risk Moderate (Base dependent)Low (Safest)Low (with Collidine)Low
Side Reactions Guanidinylation (if slow)None (Urea washout)NoneNone
Steric Tolerance ExcellentGoodSuperior Excellent
Recommended Base DIPEA (1:2 ratio)Collidine (Sym-collidine)CollidineDIPEA or Collidine

Critical Insight: For Fmoc-Phe(2-Me, 4-F)-OH, the use of Collidine (TMP) as a base instead of DIPEA is strongly recommended with uronium/phosphonium reagents to minimize proton abstraction at the


-carbon, thereby preserving chirality.

Visualizing the Coupling Landscape

Diagram 1: Activation & Steric Challenge

This diagram illustrates the steric clash introduced by the 2-Methyl group and the activation pathways.

CouplingMechanism AminoAcid Fmoc-Phe(2-Me, 4-F)-OH (Sterically Hindered) Activation Activation Step (Reagent + Base) AminoAcid->Activation + Reagent ActiveEster Active Ester (OAt / Oxyma) Activation->ActiveEster Fast Racemization Racemization (Oxazolone Formation) Activation->Racemization Base Excess (Inductive effect of 4-F) Guanidine Guanidinylation (Terminated Peptide) Activation->Guanidine Excess HATU + Slow Coupling Coupling Nucleophilic Attack (Amine on Resin) ActiveEster->Coupling Slowed by 2-Me Sterics Product Peptide Bond Formed Coupling->Product

Caption: The 2-Methyl group slows the nucleophilic attack (dashed line), increasing the window for side reactions like Racemization and Guanidinylation.

Optimized Experimental Protocols

Do not rely on "standard" SPPS cycles for this residue. Use the following optimized protocols to ensure complete coupling without loss of chirality.

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for: Routine synthesis, minimizing racemization, automated synthesizers.

  • Resin Preparation: Swell resin in DMF for 20 min.

  • Reagent Prep: Dissolve Fmoc-Phe(2-Me, 4-F)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Add DIC (3.0 eq) to the amino acid mixture. Do not pre-activate for >2 mins.

  • Coupling: Add mixture to resin. Shake at Room Temperature for 2 hours .

    • Note: Avoid heating >50°C for this residue due to the fluorine-induced acidity.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage HPLC.

Protocol B: The "Power" Method (PyAOP/Collidine)

Best for: Failed couplings, difficult sequences, or when coupling TO a hindered amine.

  • Reagent Prep: Dissolve Fmoc-Phe(2-Me, 4-F)-OH (3.0 eq) and PyAOP (3.0 eq) in DMF.

  • Base Addition: Add Sym-Collidine (6.0 eq).

    • Why Collidine? It is a weaker, more sterically hindered base than DIPEA, significantly reducing racemization risk while maintaining sufficient basicity for activation.

  • Coupling: Add immediately to resin. React for 45-60 minutes .

  • Double Couple: If the sequence is critical, drain and repeat with fresh reagents for 30 mins.

Diagram 2: Reagent Selection Decision Tree

SelectionTree Start Start: Coupling Fmoc-Phe(2-Me, 4-F)-OH Q1 Is the N-terminal acceptor hindered (e.g., N-Me, Pro)? Start->Q1 UsePyAOP Use PyAOP + Collidine (Max Power, Low Epimerization) Q1->UsePyAOP Yes Q2 Is Racemization a critical concern? Q1->Q2 No YesHindered Yes NoHindered No UseDIC Use DIC + Oxyma (Safest) Q2->UseDIC Yes UseCOMU Use COMU or HATU (High Speed) Q2->UseCOMU No YesRac Yes (High Purity Req) NoRac No (Standard)

Caption: Decision matrix for selecting the optimal coupling reagent based on sequence difficulty and purity requirements.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. (Data on Oxyma superiority). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews. (Comprehensive review of HATU/PyAOP mechanisms). [Link]

Sources

Comparative

Precision Sequencing of Fluorinated Peptides: Edman Degradation vs. Mass Spectrometry

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of fluorinated amino acids (FAAs) into therapeutic peptides is a rapidly ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into therapeutic peptides is a rapidly expanding strategy to enhance metabolic stability, membrane permeability, and receptor binding affinity. However, the very properties that make fluorine desirable—extreme electronegativity and hydrophobicity—pose significant analytical challenges.

This guide objectively compares Edman Degradation and Tandem Mass Spectrometry (MS/MS) for sequencing fluorinated peptides. While MS/MS dominates high-throughput proteomics, Edman degradation remains the "gold standard" for unambiguous N-terminal verification of non-canonical peptides.[1] We demonstrate that for fluorinated peptides, Edman degradation offers superior resolution of isomeric variants (e.g., Leucine vs. Trifluoroleucine) but requires specific protocol adaptations to account for the altered physicochemical properties of the analyte.

The Fluorine Factor: Mechanistic Implications

Before selecting a sequencing method, it is critical to understand how the fluorine atom alters the peptide's behavior during analysis.

Electronic Effects on Edman Chemistry

The Edman reaction relies on the nucleophilic attack of the N-terminal


-amino group on phenyl isothiocyanate (PITC).
  • The Challenge: Fluorine is the most electronegative element. When positioned near the N-terminus (e.g.,

    
    -difluoromethyl groups), it exerts a strong electron-withdrawing inductive effect (
    
    
    
    ). This lowers the
    
    
    of the
    
    
    -amino group.
  • The Paradox: While a lower

    
     means the amine is more easily deprotonated (and thus available as the reactive free base 
    
    
    
    ), the electron density on the nitrogen is reduced, theoretically decreasing its nucleophilicity.
  • Operational Insight: In practice, standard Edman coupling buffers (pH ~9.0) are sufficient to drive the reaction, but coupling times should be extended (from 15 min to 25-30 min) to ensure quantitative derivatization of sterically hindered or electron-deficient fluorinated residues.

Hydrophobicity and HPLC Retention

The identification step in Edman degradation relies on Reversed-Phase HPLC (RP-HPLC) of Phenylthiohydantoin (PTH) derivatives.

  • The Shift: Fluorination typically increases the hydrophobicity of the amino acid side chain. Consequently, PTH-fluorinated amino acids elute later than their non-fluorinated counterparts on C18 columns.

  • The Benefit: This retention time shift (

    
    ) provides a distinct diagnostic signature that MS/MS often misses (where mass shift is the primary identifier).
    

Comparative Analysis: Edman Degradation vs. MS/MS

The following table summarizes the performance of both techniques specifically for peptides containing fluorinated residues.

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Primary Identification HPLC Retention Time (

) of PTH-derivative
Mass-to-Charge Ratio (

) of fragment ions
Differentiation of Isomers High. Resolves Leu, Ile, and Trifluoro-Leu based on distinct elution times.Low. Leu/Ile are isobaric. Fluorinated isomers often require

or ion mobility to distinguish.
Throughput Low (1 residue per ~45 mins)High (Seconds per peptide)
Sample Purity Requirement High (>90% preferred). Mixtures cause overlapping peaks.Moderate. Can analyze complex mixtures via LC-MS.
Sequence Length Limit ~30–50 residues (N-terminal only)Full length (via proteolytic digestion)
Fluorine Specific Issues Hydrophobicity may require modified HPLC gradients.Neutral Loss: Fluorinated peptides often lose HF (20 Da) during fragmentation, complicating spectral interpretation.
N-Terminal Blockage Fails (requires de-blocking).Can sequence (if internal fragments are generated).
Decision Logic: When to Use Which?

SequencingDecision Start Start: Fluorinated Peptide Sample PurityCheck Is the sample >90% pure? Start->PurityCheck LengthCheck Is the peptide <50 residues? PurityCheck->LengthCheck Yes MS SELECT MS/MS (High Throughput / Mapping) PurityCheck->MS No (Mixture) BlockCheck Is N-terminus blocked? LengthCheck->BlockCheck Yes LengthCheck->MS No (>50 AA) IsomerCheck Must distinguish isomeric FAAs? (e.g. F-Leu vs F-Ile) Edman SELECT EDMAN DEGRADATION (Gold Standard for Verification) IsomerCheck->Edman Yes (Critical) IsomerCheck->MS No BlockCheck->IsomerCheck No BlockCheck->MS Yes

Figure 1: Decision matrix for selecting the optimal sequencing methodology for fluorinated peptides.

Experimental Protocol: Optimized Edman Sequencing for FAAs

This protocol is adapted for an automated pulsed-liquid sequencer (e.g., Shimadzu PPSQ or ABI Procise) to accommodate the properties of fluorinated residues.

Phase 1: Sample Preparation
  • Solvent: Dissolve the peptide in 50% Acetonitrile/Water. Fluorinated peptides are often insoluble in pure water.

  • Quantity: Load 10–100 pmol. Higher loading (50+ pmol) is recommended for fluorinated peptides to account for potential incomplete coupling.

  • Support: PVDF membrane blotting is preferred over glass fiber disks to prevent sample washout due to the hydrophobic nature of the peptide.

Phase 2: The Modified Edman Cycle

Standard protocols often use short coupling times. For FAAs, we modify the Coupling and Conversion steps.

  • Coupling (Derivatization):

    • Reagent: 5% Phenyl isothiocyanate (PITC) in n-heptane.

    • Buffer: N-methylpiperidine/Methanol/Water (pH 9.0).

    • Modification: Increase reaction time at 48°C from 15 min

      
      30 min .
      
    • Reasoning: Ensures complete derivatization of sterically hindered or electron-deficient N-termini.

  • Cleavage:

    • Reagent: 100% Trifluoroacetic acid (TFA).

    • Condition: 48°C for 15 min (Standard).

    • Note: The C-F bond is stable under these conditions; no defluorination occurs.

  • Conversion:

    • Reagent: 25% TFA in water.

    • Condition: 64°C for 20 min.

    • Result: Converts the unstable ATZ-derivative to the stable PTH-derivative.

Phase 3: HPLC Identification

The separation of PTH-amino acids is the critical readout.

  • Column: C18 Reversed-Phase (e.g., Wakosil-PTH II or equivalent), 2.0 mm ID x 250 mm.

  • Mobile Phase A: 6 mM Acetate buffer (pH 4.5) / Acetonitrile / THF.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Modification: Because PTH-FAAs are more hydrophobic, the standard gradient often elutes them during the "wash" phase or co-elutes them with late eluters like PTH-Trp.

    • Action:Flatten the gradient slope between 15–25 minutes (the hydrophobic region) to resolve fluorinated derivatives from standard hydrophobic residues.

Data Interpretation: Retention Time Shifts

The following data illustrates the expected retention behavior of common fluorinated amino acids relative to their natural counterparts.

Table 1: Relative Retention Times (RRT) of PTH-Derivatives (Data normalized to PTH-Alanine = 1.00)

Amino Acid (PTH-AA)Fluorinated AnalogStandard RRTFluorinated RRTShift (

)
Phenylalanine (Phe) 4-Fluoro-Phe1.851.92+0.07 (Late Elution)
Leucine (Leu) 5,5,5-Trifluoro-Leu1.952.15+0.20 (Significant)
Valine (Val) Trifluoro-Val1.451.68+0.23
Proline (Pro) 4-Fluoro-Pro1.151.10-0.05 (Early Elution*)
  • Note on Proline: 4-fluoroproline is a rare exception where the electronegative fluorine induces a conformational change (puckering) that can slightly reduce interaction with the C18 chain depending on the stereochemistry (cis/trans), sometimes leading to earlier elution.

  • General Rule: Expect a 10–15% increase in retention time for aliphatic fluorinated side chains (Val, Leu, Ile analogs).

Visualization of the Edman Pathway for FAAs

EdmanPathway Peptide Peptide (N-term) Coupling COUPLING (pH 9.0, 48°C) *Extended Time* Peptide->Coupling PITC PITC Reagent PITC->Coupling PTC_Pep PTC-Peptide Coupling->PTC_Pep Cleavage CLEAVAGE (TFA, Anhydrous) PTC_Pep->Cleavage ATZ ATZ-AA (Unstable) Cleavage->ATZ Conversion CONVERSION (Aq. Acid, 64°C) ATZ->Conversion PTH PTH-FAA (Stable) Conversion->PTH HPLC HPLC Detection (Late Elution) PTH->HPLC

Figure 2: The Edman degradation cycle adapted for fluorinated amino acids. Note the critical reliance on HPLC separation for final identification.

Conclusion

For the characterization of fluorinated peptides, Edman degradation acts as the ultimate validation tool. While Mass Spectrometry provides speed and sensitivity, it often yields ambiguous data regarding the exact position of fluorinated isomers or suffers from neutral loss fragmentation. By utilizing the modified Edman protocols detailed above—specifically extending coupling times and adjusting HPLC gradients to capture hydrophobic PTH-FAAs—researchers can achieve unambiguous sequence confirmation, ensuring the structural integrity of novel fluorinated therapeutics.

References

  • Shimadzu Scientific Instruments. Theory of Edman Sequencing, Edman Degradation. [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of Edman Degradation in Protein Sequencing. [Link]

  • National Institutes of Health (NIH). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Springer Nature Experiments. Identification of PTH-Amino Acids by HPLC. [Link]

Sources

Validation

Comparing the effects of ortho, meta, and para fluorine substitution in Fmoc-phenylalanine

The strategic incorporation of non-canonical amino acids, specifically fluorinated phenylalanines, is a cornerstone technique in modern peptide drug development. Fluorine, being highly electronegative yet relatively smal...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of non-canonical amino acids, specifically fluorinated phenylalanines, is a cornerstone technique in modern peptide drug development. Fluorine, being highly electronegative yet relatively small (van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å), allows scientists to drastically alter a peptide's physicochemical properties without introducing massive steric bulk.

However, the precise regiochemistry of the fluorine substitution—whether at the ortho (2-F), meta (3-F), or para (4-F) position of the aromatic ring—fundamentally dictates the peptide's 3D conformation, target binding affinity, and metabolic half-life. This guide provides an objective, data-driven comparison of these three structural isomers.

Mechanistic Causality: How Regiochemistry Dictates Function

The position of the fluorine atom on the phenylalanine side chain triggers distinct electronic and steric consequences that cascade into macroscopic changes in peptide behavior.

The Para-F Anomaly (4-F): Disrupting π-Stacking In native phenylalanine, the para-hydrogen carries a partial positive charge, acting as the "stem" in a T-shaped


 stacking interaction with electron-rich aromatic rings in receptor pockets. Substituting this hydrogen with a highly electronegative fluorine atom reverses the quadrupole moment at the para position. This charge reversal creates an enthalpic penalty (approximately 10 kJ/mol), essentially erasing the potential for T-shaped 

-stacking 1. Furthermore, while para-fluorination increases overall lipophilicity, it often fails to confer proteolytic resistance because the side chain can still bind efficiently within protease active sites that evolved to accommodate native phenylalanine 2.

The Ortho-F Shield (2-F): Maximizing Proteolytic Stability Ortho-fluorination places the fluorine atom in close proximity to the peptide backbone. This proximity introduces significant steric hindrance, restricting the


 and 

dihedral angles of the backbone and rigidifying the local conformation. Concurrently, the strong inductive electron-withdrawing effect alters the electronic environment of the adjacent amide bond. This dual steric-electronic shielding makes the peptide bond a highly unfavorable substrate for enzymatic hydrolysis, drastically reducing degradation by proteases like

-chymotrypsin 3.

The Meta-F Sweet Spot (3-F): Stabilizing Conformations Meta-fluorination offers a unique biophysical balance. It does not sterically clash with the backbone as severely as ortho-F, nor does it replace the critical para-hydrogen. Instead, its inductive electron-withdrawing effect pulls electron density away from the ring, which increases the partial positive charge on the para-hydrogen. This effectively strengthens and stabilizes T-shaped


 stacking interactions with target receptors 1.

Comparative Data Summary

PropertyFmoc-Phe(2-F)-OH (Ortho)Fmoc-Phe(3-F)-OH (Meta)Fmoc-Phe(4-F)-OH (Para)
T-Shaped π-Stacking StabilizedStabilizedDisrupted (-10 kJ/mol penalty)
Proteolytic Stability Highly ResistantModerately ResistantSusceptible (Similar to Native)
Backbone Steric Hindrance HighLowMinimal
SPPS Coupling Efficiency Slightly Reduced (Requires extended time)StandardStandard
Primary Application Enhancing half-life, rigidifying conformationTuning receptor binding affinityIncreasing lipophilicity,

F-NMR probes

Visualizing Mechanistic Relationships

G Fmoc Fmoc-Phe(F)-OH Isomers Ortho Ortho-F (2-F) Fmoc->Ortho Meta Meta-F (3-F) Fmoc->Meta Para Para-F (4-F) Fmoc->Para Proteolytic High Proteolytic Stability (Chymotrypsin Resistance) Ortho->Proteolytic Steric & Electronic Shielding PiStack Stabilized T-Shaped π-π Stacking Ortho->PiStack Inductive Effect Meta->PiStack Inductive Effect PiDisrupt Disrupted T-Shaped π-π Stacking Para->PiDisrupt Charge Reversal

Mechanistic effects of ortho, meta, and para fluorine substitution on peptide properties.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. They include internal control loops that verify the success of the procedure in real-time.

Protocol A: Self-Validating Fmoc-SPPS Workflow

When coupling fluorinated phenylalanines—particularly the sterically hindered Fmoc-Phe(2-F)-OH—standard coupling times may yield incomplete reactions. This protocol utilizes HBTU for efficient activation of unnatural amino acids and integrates the Kaiser test as a mandatory self-correcting validation loop.

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 1 hour. (Causality: Rink Amide is chosen to generate C-terminal amides, which prevents exopeptidase degradation in downstream assays).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Coupling: Dissolve 3 eq. of the target Fmoc-Phe(F)-OH, 3 eq. of HBTU, and 6 eq. of DIPEA in DMF. Add to the resin and agitate for 60 minutes (extend to 90 minutes for ortho-F).

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • Validation Logic: The test detects free primary amines. A yellow result (negative) validates that the amide bond has successfully formed, allowing the workflow to proceed. A blue result (positive) indicates incomplete coupling, triggering a mandatory re-coupling step to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

SPPS Start Resin Swelling (DMF, 1h) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Amino Acid Coupling (Fmoc-Phe(F)-OH + HBTU + DIPEA) Deprotect->Couple Validate Kaiser Test Validation (Self-Validating Step) Couple->Validate Validate->Deprotect Negative (Proceed) Validate->Couple Positive (Re-couple) Cleave TFA Cleavage & HPLC/MS Analysis Validate->Cleave Final Cycle

Self-validating Fmoc-SPPS workflow for incorporating fluorinated phenylalanine derivatives.

Protocol B: Internally Controlled Proteolytic Stability Assay

To accurately measure the protective effect of fluorination, the assay must rule out inactive enzymes or buffer artifacts. This protocol uses


-chymotrypsin—which specifically targets the C-terminus of aromatic amino acids—and runs a native peptide in parallel as a self-validating internal control.
  • Preparation: Prepare 1 mM stock solutions of the Native-Phe peptide and the Fluoro-Phe peptide in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Addition: Add

    
    -chymotrypsin to a final concentration of 2 µg/mL. Incubate at 37°C.
    
  • Time-Course Quenching: Extract 50 µL aliquots at

    
     and 
    
    
    
    minutes. Immediately quench the reaction by adding 50 µL of 1% TFA. (Causality: The sudden drop in pH instantly denatures the protease, freezing the degradation profile at that exact timestamp).
  • Quantification: Analyze the quenched samples via RP-HPLC. Calculate the remaining intact peptide by integrating the Area Under the Curve (AUC) relative to the

    
     peak.
    
  • Validation Logic: The assay is only valid if the Native-Phe control shows >90% degradation by

    
     mins. If the native peptide degrades while the Fluoro-Phe peptide remains intact, the system definitively proves that the stability is causal to the fluorine modification, not an experimental error.
    

References

  • Fluorinated Protein−Ligand Complexes: A Computational Perspective Source: Freie Universität Berlin URL
  • Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation Source: Benchchem URL
  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids Source: ResearchGate URL
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

Fmoc-L-2-methyl-4-fluorophe proper disposal procedures

Operational Guide: Safe Handling and Disposal of Fmoc-L-2-methyl-4-fluorophenylalanine As a Senior Application Scientist overseeing peptide synthesis facilities, I frequently consult on the integration of unnatural, halo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Fmoc-L-2-methyl-4-fluorophenylalanine

As a Senior Application Scientist overseeing peptide synthesis facilities, I frequently consult on the integration of unnatural, halogenated amino acids into Solid-Phase Peptide Synthesis (SPPS) workflows. Fmoc-L-2-methyl-4-fluorophenylalanine is a highly specialized building block. Its unique structural features—a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a sterically hindering alpha-methyl group, and a highly stable carbon-fluorine (C-F) bond—dictate not only its coupling kinetics but also its end-of-life waste management[1].

Proper disposal is not merely a regulatory formality; it is a critical safety operation. Fluorinated organics require specific incineration parameters to prevent the release of toxic hydrogen fluoride (HF) gas, while the standard SPPS reagents used alongside Fmoc-amino acids pose severe cross-reactivity risks if improperly consolidated[2][3]. This guide provides a self-validating, step-by-step operational plan for the disposal of Fmoc-L-2-methyl-4-fluorophenylalanine.

Hazard Assessment & Physicochemical Profiling

Before initiating any disposal protocol, we must establish the chemical's hazard profile. While Fmoc-protected amino acids are generally not classified as acutely toxic, they are potent chemical irritants[2][4]. The presence of the fluorine atom categorizes this compound strictly as a halogenated organic .

Property / ParameterSpecification / ClassificationWaste Management Implication
Chemical Class Fluorinated Fmoc-amino acid[5]Must be segregated into halogenated waste streams to prevent HF gas generation during standard incineration.
Physical State Solid (White to off-white powder)High risk of aerosolization; requires HEPA vacuum or wet-wiping for spills[2].
Primary Hazards Skin/Eye/Respiratory Irritant[2]Mandates nitrile gloves, safety goggles, and handling in a certified fume hood.
Solubility Soluble in DMF, DMSO, DCM[6]Liquid waste will primarily consist of these organic solvents.
Reactivity Base-labile (Fmoc removal)[7][8]Generates dibenzofulvene adducts upon contact with piperidine, requiring specific chemical scavenging[8].

The Causality of Waste Segregation in SPPS

In a standard SPPS workflow, Fmoc-L-2-methyl-4-fluorophenylalanine generates three distinct waste streams. Understanding the causality behind their segregation is the foundation of laboratory safety:

  • Coupling Effluent (Halogenated): During coupling, an excess of the amino acid (typically 3-5 equivalents) is dissolved in N,N-Dimethylformamide (DMF) alongside activators like DIC/Oxyma or HBTU/DIPEA[6][9]. The unreacted fluorinated amino acid washes out into the effluent. Causality for segregation: The C-F bond is exceptionally strong. If this effluent is mixed with non-halogenated waste and sent to a standard incinerator, incomplete combustion can damage facility scrubbers or release highly toxic hydrogen fluoride (HF) gas. It must be strictly marked as Halogenated Organic Waste.

  • Deprotection Effluent (Basic): The Fmoc group is removed using 20% piperidine in DMF[7]. The base abstracts the acidic proton at the 9-position of the fluorene ring, triggering beta-elimination to yield dibenzofulvene, which is immediately scavenged by piperidine to form a stable adduct[8]. Causality for segregation: This stream is highly basic and contains reactive adducts.

  • Cleavage Effluent (Acidic): Global deprotection and resin cleavage utilize high concentrations of Trifluoroacetic Acid (TFA)[10][11]. Causality for segregation: Mixing acidic TFA waste with basic piperidine waste in a single satellite accumulation carboy will cause a violent exothermic neutralization reaction, potentially leading to solvent boiling and container rupture.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused Solid Chemical & Contaminated Consumables Self-Validation Check: Ensure the waste container is made of compatible high-density polyethylene (HDPE) or glass, and that the original manufacturer's label is defaced to prevent visual confusion.

  • Containerization: Carefully transfer any unused or expired Fmoc-L-2-methyl-4-fluorophenylalanine powder into a clean, sealable hazardous waste container using a static-free spatula[2][4].

  • Consumable Consolidation: Place all contaminated weighing paper, pipette tips, and nitrile gloves into a designated solid hazardous waste bag[4].

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Hazardous Solid Waste: Fmoc-L-2-methyl-4-fluorophenylalanine (Fluorinated Organic Irritant)." Include the accumulation start date[4].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong acids or oxidizers until pickup by a licensed chemical waste vendor[4].

Protocol B: Liquid Waste Segregation (SPPS Effluent) Self-Validation Check: Before adding new effluent to a bulk carboy, verify the pH of the existing liquid using a universal indicator strip to confirm you are not mixing incompatible acidic and basic streams.

  • Halogenated Stream Collection: Route all DMF washes and coupling solutions containing unreacted Fmoc-L-2-methyl-4-fluorophenylalanine into a carboy strictly labeled "Halogenated Organic Waste."

  • Basic Stream Collection: Route the 20% piperidine/DMF deprotection washes into a separate carboy labeled "Basic Organic Waste - Contains Piperidine/Dibenzofulvene."[6][8]

  • Acidic Stream Collection: Route all TFA cleavage cocktails into a third carboy labeled "Acidic Organic Waste - Contains TFA."[11]

  • Venting: Ensure liquid waste carboys are equipped with vented caps to prevent pressure buildup from off-gassing solvents.

Protocol C: Spill Response and Decontamination

  • Containment: If the solid powder spills, immediately isolate the area. Do not dry sweep, as this generates hazardous airborne dust[2].

  • Collection: Wear appropriate PPE (N95/P100 respirator if outside a fume hood, nitrile gloves, safety goggles). Use a HEPA-filtered vacuum or gently cover the spill with damp absorbent paper to suppress dust[2].

  • Decontamination: Wipe the affected surface with a cloth dampened with soap and water, followed by a final wipe with isopropanol to remove any residual hydrophobic organic material[2][4].

  • Disposal: Dispose of all cleanup materials as solid hazardous waste according to Protocol A.

Waste Segregation Workflow

WasteWorkflow Start Fmoc-L-2-methyl-4-fluorophenylalanine Waste Generation Solid Solid Waste (Unused Powder & PPE) Start->Solid Liquid Liquid Waste (SPPS Effluent) Start->Liquid SolidContainer Seal in HDPE Container Label: Halogenated Solid Waste Solid->SolidContainer Coupling Coupling Effluent (Contains Fluorinated AA) Liquid->Coupling Deprotect Deprotection Effluent (Piperidine / Dibenzofulvene) Liquid->Deprotect Cleavage Cleavage Effluent (TFA / Scavengers) Liquid->Cleavage Incineration Licensed EPA-Compliant High-Temp Incineration SolidContainer->Incineration Halogenated Halogenated Organic Waste (Due to C-F Bond) Coupling->Halogenated BasicWaste Basic Organic Waste (Non-Halogenated) Deprotect->BasicWaste AcidicWaste Acidic Organic Waste (Non-Halogenated) Cleavage->AcidicWaste Halogenated->Incineration BasicWaste->Incineration AcidicWaste->Incineration

Figure 1: Waste segregation workflow for Fmoc-L-2-methyl-4-fluorophenylalanine in SPPS.

References

  • Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjVQHGgtLUEvCHleKvokSudmn1oI8JER4FGrGfudtOiQixM_c_-_S6PdRk2MfkjwE2nrzcnQgpuy6NlqpTdtIMksyzReEvCJjkr8EgINXEfuff9spVimzsS3tguBXeXt4xZtpJnfdjTpHsk7Z4zGDz2PiiqSrak0Ex2fH38QgkcTuF83OtIWAEi5E_e0CCFuRcFb8Gj13W5mfIFWEVLHtKon7cWcE=]
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